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Alox15-IN-1

Cat. No.: B10856993
M. Wt: 473.6 g/mol
InChI Key: OMEJTIUQCWVECC-UHFFFAOYSA-N
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Description

Alox15-IN-1 is a useful research compound. Its molecular formula is C24H31N3O5S and its molecular weight is 473.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31N3O5S B10856993 Alox15-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H31N3O5S

Molecular Weight

473.6 g/mol

IUPAC Name

octyl N-[[5-(1H-indol-2-yl)-2-methoxyphenyl]sulfamoyl]carbamate

InChI

InChI=1S/C24H31N3O5S/c1-3-4-5-6-7-10-15-32-24(28)27-33(29,30)26-22-17-19(13-14-23(22)31-2)21-16-18-11-8-9-12-20(18)25-21/h8-9,11-14,16-17,25-26H,3-7,10,15H2,1-2H3,(H,27,28)

InChI Key

OMEJTIUQCWVECC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)NS(=O)(=O)NC1=C(C=CC(=C1)C2=CC3=CC=CC=C3N2)OC

Origin of Product

United States

Foundational & Exploratory

The Allosteric Mechanism of Alox15-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alox15-IN-1 has emerged as a potent and selective inhibitor of Arachidonate 15-lipoxygenase (ALOX15), an enzyme implicated in a variety of inflammatory diseases, cancers, and ferroptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its allosteric inhibition of ALOX15. The information presented herein is compiled from recent studies, offering a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug discovery.

Mechanism of Action: Allosteric Inhibition

This compound, also referred to as compound 8b in some literature, functions as an allosteric inhibitor of ALOX15. Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct allosteric site, inducing a conformational change that modulates the enzyme's catalytic activity. This allosteric mechanism is supported by kinetic studies demonstrating that the inhibitory potency of this compound is dependent on the substrate used, a hallmark of allosteric regulation in ALOX15.

The binding of this compound to the allosteric site affects the enzyme's affinity for its substrates, linoleic acid (LA) and arachidonic acid (AA), differently. Kinetic analyses have revealed that for the oxygenation of arachidonic acid, this compound preferentially binds to the enzyme-substrate complex (ES complex) rather than the free enzyme. This mode of action suggests a sophisticated regulatory mechanism that can be leveraged for therapeutic intervention.

Quantitative Data Summary

The inhibitory potency of this compound against rabbit and human ALOX15 has been quantified, highlighting its substrate-dependent efficacy.

Inhibitor Enzyme Substrate IC50 (µM) Reference
This compoundRabbit ALOX15Linoleic Acid0.04[1]
This compoundRabbit ALOX15Arachidonic Acid2.06[1]
This compoundHuman ALOX15Linoleic Acid2.06[1]

Kinetic Constants for Rabbit ALOX15 in the Absence of Inhibitor

Parameter Linoleic Acid Arachidonic Acid
kcat (s-1)18.83 ± 2.344.86 ± 1.02
KM (µM)31.58 ± 7.0316.14 ± 3.60

Signaling Pathways and Biological Context

ALOX15 is a key enzyme in the metabolism of polyunsaturated fatty acids, producing bioactive lipid mediators that are involved in a range of physiological and pathological processes. By inhibiting ALOX15, this compound can modulate these downstream signaling pathways.

G cluster_0 Cellular Environment cluster_1 ALOX15 Catalytic Cycle cluster_2 Downstream Signaling PUFAs Polyunsaturated Fatty Acids (e.g., Linoleic Acid, Arachidonic Acid) ALOX15 ALOX15 Enzyme PUFAs->ALOX15 Substrate Bioactive_Lipids Bioactive Lipid Mediators (e.g., 15-HETE, 13-HODE) ALOX15->Bioactive_Lipids Catalysis Inflammation Inflammation Bioactive_Lipids->Inflammation Ferroptosis Ferroptosis Bioactive_Lipids->Ferroptosis Cell_Proliferation Cell Proliferation Bioactive_Lipids->Cell_Proliferation Alox15_IN_1 This compound Alox15_IN_1->ALOX15 Allosteric Inhibition G cluster_workflow Inhibition Assay Workflow A Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) B Pre-incubate Enzyme with Inhibitor/DMSO A->B C Initiate Reaction with Substrate B->C D Monitor Absorbance at 234 nm C->D E Calculate Initial Rates and % Inhibition D->E F Determine IC50 Value E->F G cluster_logic Logical Relationship of this compound Action Start This compound Bind Binds to Allosteric Site on ALOX15 Start->Bind Conform Induces Conformational Change in Enzyme Bind->Conform Modulate Modulates Substrate Binding/Catalysis Conform->Modulate Inhibit Inhibition of Bioactive Lipid Production Modulate->Inhibit

References

Alox15-IN-1: A In-Depth Technical Guide to a Selective ALOX15 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonate 15-lipoxygenase (ALOX15), a key enzyme in the metabolic pathway of polyunsaturated fatty acids, has been implicated in a range of inflammatory diseases and tumorigenesis. Its role in producing pro-inflammatory lipid mediators makes it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of Alox15-IN-1, a potent and selective inhibitor of ALOX15. This document details its inhibitory activity, selectivity, and the experimental methodologies utilized for its characterization, offering a valuable resource for researchers in the fields of inflammation, cancer biology, and drug discovery.

Introduction to ALOX15

Arachidonate 15-lipoxygenase (ALOX15) is a member of the lipoxygenase family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid.[1] This enzymatic reaction leads to the production of a variety of bioactive lipid mediators, including hydroxyeicosatetraenoic acids (HETEs) and lipoxins.[2] The ALOX15 signaling pathway is implicated in various physiological and pathological processes. In humans, ALOX15 primarily produces 15(S)-HETE from arachidonic acid, while the murine ortholog predominantly generates 12(S)-HETE.[2]

The products of ALOX15 activity can have both pro- and anti-inflammatory effects depending on the cellular context and the specific lipid mediators produced.[3] For instance, ALOX15-derived metabolites can contribute to the resolution of inflammation through the production of lipoxins. Conversely, other products can promote inflammation and have been linked to the pathogenesis of diseases such as asthma, atherosclerosis, and certain types of cancer.[3] Given its central role in these pathways, the selective inhibition of ALOX15 presents a promising therapeutic strategy.

This compound: A Potent and Selective Inhibitor

This compound has emerged as a potent inhibitor of ALOX15. It demonstrates significant inhibitory activity against both rabbit and human ALOX15 enzymes. A key characteristic of this compound is its substrate-dependent inhibition, showing higher potency when linoleic acid is the substrate compared to arachidonic acid.

Quantitative Inhibitory Activity

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound against rabbit and human ALOX15 are summarized in the table below.

Target EnzymeSubstrateIC50 (µM)
Rabbit ALOX15Linoleic Acid0.04
Human ALOX15Linoleic AcidNot explicitly stated, but potent inhibition reported
Rabbit ALOX15Arachidonic Acid2.06
Human ALOX15Arachidonic AcidNot explicitly stated, but potent inhibition reported

Data compiled from available research literature.

Selectivity Profile
Off-Target EnzymeSelectivity vs. ALOX15
ALOX5Selective
ALOX12Selective

Qualitative assessment based on available literature. Quantitative data is limited.

Pharmacokinetic Properties

As of the latest available information, detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been published. In vivo studies are necessary to determine these parameters and to evaluate the compound's potential for therapeutic development.

Signaling and Experimental Workflow Diagrams

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.

ALOX15_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) ALOX15 ALOX15 PUFA->ALOX15 Lipid_Peroxides Lipid Peroxides (e.g., 15-HpETE) ALOX15->Lipid_Peroxides Pro_inflammatory Pro-inflammatory Mediators Lipid_Peroxides->Pro_inflammatory Anti_inflammatory Anti-inflammatory Mediators (e.g., Lipoxins) Lipid_Peroxides->Anti_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation Cell_Proloferation Cell Proliferation Pro_inflammatory->Cell_Proloferation Anti_inflammatory->Inflammation Alox15_IN_1 This compound Alox15_IN_1->ALOX15

Caption: ALOX15 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start recombinant_enzyme Recombinant ALOX15 Expression & Purification start->recombinant_enzyme cell_based_assay Cell-based Assay (e.g., HEK293 expressing ALOX15) start->cell_based_assay enzyme_assay Enzyme Activity Assay (UV-Vis or Fluorescence) recombinant_enzyme->enzyme_assay ic50_determination IC50 Determination with this compound enzyme_assay->ic50_determination end End ic50_determination->end cellular_activity Assessment of Cellular ALOX15 Activity cell_based_assay->cellular_activity cellular_activity->end

Caption: General Experimental Workflow for this compound Characterization.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize ALOX15 inhibitors like this compound.

Recombinant ALOX15 Expression and Purification
  • Cloning and Expression: The cDNA encoding human or rabbit ALOX15 is cloned into a suitable expression vector (e.g., pET vector for bacterial expression or baculovirus for insect cell expression).

  • Protein Expression: The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3) or Sf9 insect cells). Protein expression is induced under optimal conditions (e.g., temperature, inducer concentration, and incubation time).

  • Cell Lysis: The cells are harvested and lysed using appropriate methods (e.g., sonication or chemical lysis) in a buffer containing protease inhibitors.

  • Purification: The soluble fraction containing the recombinant ALOX15 is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and active enzyme preparation.

  • Protein Quantification: The concentration of the purified ALOX15 is determined using a standard protein assay (e.g., Bradford or BCA assay).

In Vitro Enzyme Activity Assay (UV-Vis Spectrophotometry)

This assay measures the formation of the conjugated diene hydroperoxide product, which absorbs light at 234 nm.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing the purified ALOX15 enzyme.

  • Inhibitor Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations and pre-incubated with the enzyme for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (linoleic acid or arachidonic acid).

  • Absorbance Measurement: The increase in absorbance at 234 nm is monitored over time using a UV-Vis spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. The percent inhibition is calculated for each inhibitor concentration relative to a vehicle control (DMSO). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based ALOX15 Activity Assay

This assay measures the activity of ALOX15 within a cellular environment.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured under standard conditions. The cells are then transfected with an expression vector encoding ALOX15.

  • Inhibitor Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control for a specified duration.

  • Substrate Addition: The cells are then incubated with the substrate (e.g., arachidonic acid).

  • Lipid Extraction: After the incubation period, the cells and the culture medium are collected, and the lipids are extracted using a suitable organic solvent system (e.g., Folch method).

  • Product Analysis: The extracted lipids are analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of ALOX15-specific products (e.g., 15-HETE).

  • Data Analysis: The amount of product formed in the inhibitor-treated cells is compared to that in the vehicle-treated cells to determine the percent inhibition. The IC50 value is then calculated as described for the in vitro assay.

Conclusion

This compound represents a valuable pharmacological tool for investigating the physiological and pathological roles of ALOX15. Its potency and selectivity make it a promising lead compound for the development of novel therapeutics for inflammatory diseases and cancer. Further in vivo studies are warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers working with this important inhibitor and the ALOX15 enzyme.

References

The Role of Alox15-IN-1 in the Investigation of Ferroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a distinct form of regulated cell death, is characterized by iron-dependent lipid peroxidation and has been implicated in a growing number of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key enzymatic family involved in the execution of ferroptosis is the lipoxygenases (LOXs), which catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to the accumulation of lipid hydroperoxides. Arachidonate 15-lipoxygenase (ALOX15), in particular, has emerged as a critical mediator in this process. Alox15-IN-1 is a potent and specific inhibitor of ALOX15, making it an invaluable chemical tool for elucidating the molecular mechanisms of ferroptosis and for the preclinical validation of ALOX15 as a therapeutic target. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying ferroptosis, complete with experimental protocols and data presentation.

Mechanism of Action of this compound

This compound, also identified as compound 8b in some literature, is a potent inhibitor of the linoleate oxygenase activity of both rabbit and human ALOX15.[1] Its inhibitory action allows for the precise dissection of the role of ALOX15 in the ferroptotic cascade. By blocking ALOX15, this compound prevents the enzymatic peroxidation of PUFAs, such as linoleic and arachidonic acid, into lipid hydroperoxides. This, in turn, is expected to reduce the overall burden of lipid reactive oxygen species (ROS) and protect cells from entering the ferroptotic cell death pathway. The central role of ALOX15 in ferroptosis is further highlighted by its relationship with Glutathione Peroxidase 4 (GPX4), a key negative regulator of ferroptosis that detoxifies lipid hydroperoxides. Inhibition or downregulation of GPX4 leads to an accumulation of lipid peroxides, a process that can be driven by ALOX15 activity. Therefore, inhibitors like this compound are crucial for studying the interplay between these two key enzymes.

Quantitative Data on this compound Inhibition

The potency of this compound has been quantified, providing essential data for its use in experimental settings.

Target EnzymeSubstrateIC50 (µM)Species
ALOX15Linoleic Acid0.04Rabbit
ALOX15Arachidonic Acid2.06Human

Table 1: Inhibitory activity of this compound. Data sourced from MedchemExpress.[1]

While extensive quantitative data on the cellular effects of this compound are still emerging, studies using other ALOX15 inhibitors or ALOX15 silencing provide a strong indication of the expected outcomes. For instance, inhibition of ALOX15 has been shown to rescue cell viability and reduce lipid peroxidation in various cell models of ferroptosis.

Experimental ModelTreatmentEffect on Cell ViabilityEffect on Lipid ROSReference
Doxorubicin-treated H9C2 cellsALOX15 inhibition/silencingIncreasedDecreased[2]
RSL3-treated cellsPD146176 (ALOX15 inhibitor)IncreasedNot specified[3]
Ischemia-reperfusion modelALOX15 knockoutIncreasedDecreased[4][5]

Table 2: Representative effects of ALOX15 modulation on ferroptosis markers. This table presents data from studies using various methods of ALOX15 inhibition, which are indicative of the expected effects of this compound.

Signaling Pathways Involving ALOX15 in Ferroptosis

Recent research has begun to unravel the signaling pathways that regulate ALOX15 expression and its role in ferroptosis. One such pathway involves the tumor suppressor p53 and the enzyme spermidine/spermine N1-acetyltransferase 1 (SAT1). Activation of p53 can lead to the transcriptional upregulation of SAT1, which in turn increases the expression of ALOX15.[3][6][7][8] This cascade sensitizes cells to ferroptosis, particularly under conditions of reactive oxygen species (ROS) stress. This compound can be used to specifically probe the contribution of ALOX15 downstream of p53 and SAT1 activation.

G p53-SAT1-ALOX15 Signaling Pathway in Ferroptosis p53 p53 SAT1 SAT1 p53->SAT1 Upregulates ALOX15 ALOX15 SAT1->ALOX15 Increases expression PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxides Lipid Peroxides ALOX15->Lipid_Peroxides Catalyzes PUFA->Lipid_Peroxides Peroxidation Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Alox15_IN_1 This compound Alox15_IN_1->ALOX15 Inhibits

p53-SAT1-ALOX15 pathway leading to ferroptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to study the role of this compound in ferroptosis. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of this compound on cell viability in the presence of a ferroptosis-inducing agent (e.g., RSL3 or erastin).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Ferroptosis inducer (e.g., RSL3 or erastin)

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations based on the known IC50 values (e.g., 0.01 µM to 10 µM).

  • Pre-treat the cells with the desired concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) group.

  • Add the ferroptosis-inducing agent at a predetermined concentration (e.g., a concentration that induces ~50% cell death).

  • Incubate the plate for the desired time period (e.g., 24-48 hours).

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This protocol utilizes the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation by flow cytometry.[9][10][11][12]

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • Ferroptosis inducer

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound and a ferroptosis inducer as described in the cell viability assay protocol.

  • At the end of the treatment period, harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cells in PBS containing 2 µM C11-BODIPY 581/591.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Resuspend the cells in PBS for flow cytometry analysis.

  • Analyze the cells using a flow cytometer. The oxidized C11-BODIPY will fluoresce in the green channel (e.g., FITC), while the reduced form will fluoresce in the red channel (e.g., PE-Texas Red).

  • The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.

G Experimental Workflow for Studying this compound in Ferroptosis cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis and Interpretation Cell_Seeding Seed cells Treatment Treat with this compound and Ferroptosis Inducer Cell_Seeding->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Lipid_ROS Lipid Peroxidation Assay (C11-BODIPY) Treatment->Lipid_ROS Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Quant Quantify Cell Death, Lipid ROS, and Protein Levels Viability->Data_Quant Lipid_ROS->Data_Quant Western_Blot->Data_Quant Conclusion Elucidate Role of ALOX15 in Ferroptosis Data_Quant->Conclusion

General workflow for investigating this compound.
Western Blot Analysis

This protocol is for detecting changes in the protein levels of key ferroptosis markers, such as GPX4 and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), following treatment with this compound.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ALOX15, anti-GPX4, anti-ACSL4, anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like beta-actin.

Conclusion

This compound is a powerful and specific pharmacological tool for investigating the role of ALOX15 in ferroptosis. Its ability to potently inhibit ALOX15 allows researchers to modulate a key step in the lipid peroxidation cascade that drives this form of cell death. By utilizing the experimental approaches outlined in this guide, scientists can further delineate the intricate signaling networks governing ferroptosis and evaluate the therapeutic potential of targeting ALOX15 in a variety of disease contexts. The continued application of this compound in ferroptosis research will undoubtedly contribute to a deeper understanding of this critical cell death pathway and may pave the way for novel therapeutic strategies.

References

Investigating the Function of ALOX15 with Alox15-IN-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonate 15-lipoxygenase (ALOX15), a key enzyme in the metabolism of polyunsaturated fatty acids, has been implicated in a myriad of physiological and pathological processes, including inflammation, oxidative stress, and ferroptosis.[1][2] Its enzymatic activity leads to the production of bioactive lipid mediators, such as 15-hydroxyeicosatetraenoic acid (15-HETE) and 12-hydroxyeicosatetraenoic acid (12-HETE) from arachidonic acid, which in turn modulate various signaling pathways.[1] Understanding the precise role of ALOX15 in cellular function is crucial for the development of novel therapeutics for a range of diseases. Alox15-IN-1 is a potent and specific inhibitor of ALOX15, serving as an invaluable tool for elucidating the enzyme's function. This technical guide provides a comprehensive overview of the methodologies and data related to the investigation of ALOX15 using this compound.

Data Presentation

Quantitative Data on this compound Inhibition and Effects

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on various cellular processes.

Inhibitor Target Substrate IC50 (μM) Reference
This compoundRabbit ALOX15Linoleic Acid0.04[3]
This compoundHuman ALOX15Linoleic Acid2.06[3]
This compoundRabbit ALOX15Arachidonic AcidNot Specified
This compoundHuman ALOX15Arachidonic AcidNot Specified
Cellular Process Model System This compound Concentration Observed Effect Reference
FerroptosisDoxorubicin-treated H9C2 cellsNot SpecifiedAmeliorated lipid peroxidation and ferroptosis[4]
FerroptosisRSL3-induced toxicity in H9C2 cellsNot SpecifiedProtected against cell toxicity[4]
InflammationNot SpecifiedNot SpecifiedReduction in pro-inflammatory cytokine expression (e.g., IL-6, TNFα)[1][5]
Oxidative StressNot SpecifiedNot SpecifiedDecrease in reactive oxygen species (ROS) production[4]
Cell ViabilityNot SpecifiedNot SpecifiedVaries depending on cell type and context

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of ALOX15 using this compound.

In Vitro ALOX15 Enzymatic Activity Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of purified or recombinant ALOX15.

Materials:

  • Purified or recombinant ALOX15 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium borohydride

  • Acetic acid

  • Acetonitrile

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Protocol:

  • Prepare a reaction mixture containing PBS, the ALOX15 enzyme, and varying concentrations of this compound (or vehicle control).

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

  • Initiate the reaction by adding the substrate, arachidonic acid (e.g., final concentration of 100 µM).

  • Incubate for a specific time (e.g., 3-10 minutes) at the same temperature.

  • Stop the reaction by adding sodium borohydride to reduce the hydroperoxy products to their corresponding hydroxy derivatives.

  • Acidify the reaction mixture with acetic acid.

  • Precipitate the protein by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the presence of 12-HETE and 15-HETE using RP-HPLC.

  • Quantify the peak areas to determine the extent of inhibition by this compound and calculate the IC50 value.

Cell-Based ALOX15 Activity Assay

Objective: To assess the effect of this compound on ALOX15 activity within a cellular context.

Materials:

  • Cell line expressing ALOX15 (e.g., macrophages, epithelial cells)

  • Cell culture medium

  • This compound

  • Arachidonic acid

  • Cell lysis buffer

  • LC-MS/MS system

Protocol:

  • Culture the cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

  • Incubate the cells with arachidonic acid for a defined period.

  • Wash the cells with PBS and lyse them.

  • Extract the lipids from the cell lysate.

  • Analyze the lipid extract for the levels of 12-HETE and 15-HETE using LC-MS/MS.

  • Normalize the HETE levels to the total protein concentration in the cell lysate.

Cell Viability Assay (MTT Assay)

Objective: To evaluate the effect of ALOX15 inhibition by this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

  • Treat the cells with a range of concentrations of this compound. Include appropriate vehicle controls.

  • Incubate the cells for the desired experimental period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.[7][8]

  • Add the solubilization solution to dissolve the formazan crystals.[7]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Reactive Oxygen Species (ROS) Detection Assay (DCFDA Assay)

Objective: To measure the impact of ALOX15 inhibition on intracellular ROS levels.

Materials:

  • Cells of interest

  • 96-well black plates

  • Cell culture medium

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a 96-well black plate and treat with this compound as described for the MTT assay.[3]

  • At the end of the treatment period, remove the medium and wash the cells with PBS.

  • Load the cells with DCFH-DA solution (e.g., 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.[3]

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or analyze the cells by flow cytometry.[9]

Lipid Peroxidation Assay (BODIPY™ 581/591 C11 Staining)

Objective: To assess the effect of ALOX15 inhibition on lipid peroxidation, a key feature of ferroptosis.

Materials:

  • Cells of interest

  • This compound

  • BODIPY™ 581/591 C11 probe

  • Fluorescence microscope or flow cytometer

Protocol:

  • Treat cells with this compound.

  • Induce lipid peroxidation if necessary (e.g., using RSL3 or erastin).

  • Incubate the cells with the BODIPY™ 581/591 C11 probe.

  • Wash the cells to remove the unbound probe.

  • Analyze the cells using a fluorescence microscope or flow cytometer. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation, allowing for ratiometric analysis of lipid peroxidation.[10]

Cytokine Measurement (ELISA)

Objective: To quantify the effect of ALOX15 inhibition on the production of specific inflammatory cytokines.

Materials:

  • Cell culture supernatant from this compound treated cells

  • Commercially available ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

  • Microplate reader

Protocol:

  • Collect the cell culture supernatant from cells treated with this compound and appropriate stimuli (e.g., LPS).

  • Perform the ELISA according to the manufacturer's instructions.[11] This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-conjugated secondary antibody, and a substrate.

  • Measure the absorbance using a microplate reader.

  • Calculate the cytokine concentration based on a standard curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving ALOX15 and a general experimental workflow for investigating its function with this compound.

ALOX15_Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PUFA PUFAs (e.g., Arachidonic Acid) ALOX15 ALOX15 PUFA->ALOX15 Substrate Bioactive_Lipids Bioactive Lipids (e.g., 15-HETE, 12-HETE) ALOX15->Bioactive_Lipids Catalyzes Alox15_IN_1 This compound Alox15_IN_1->ALOX15 Inhibits MAPK_Pathway MAPK Pathway (ERK, p38) Bioactive_Lipids->MAPK_Pathway Activates PPARg PPARγ Bioactive_Lipids->PPARg Activates IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates MAPK_Pathway->NFkB_p65_p50 Activates Target_Genes_NFkB Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_p65_p50_nuc->Target_Genes_NFkB Induces Target_Genes_PPARg Anti-inflammatory Gene Expression PPARg->Target_Genes_PPARg Induces

Caption: ALOX15-mediated inflammatory signaling pathways.

ALOX15_Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA_PL PUFA-containing Phospholipids ALOX15 ALOX15 PUFA_PL->ALOX15 Substrate Lipid_Peroxidation Lipid Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Leads to ALOX15->Lipid_Peroxidation Initiates Alox15_IN_1 This compound Alox15_IN_1->ALOX15 Inhibits ROS ROS ROS->Lipid_Peroxidation Propagates GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor

Caption: Role of ALOX15 in the induction of ferroptosis.

Experimental_Workflow cluster_biochem Biochemical Analysis cluster_cell Cellular Phenotypes start Start: Hypothesis on ALOX15 Function cell_culture Cell Culture (ALOX15-expressing cells) start->cell_culture treatment Treatment with This compound (Dose-response) cell_culture->treatment biochemical_assays Biochemical Assays treatment->biochemical_assays cell_based_assays Cell-Based Assays treatment->cell_based_assays alox15_activity ALOX15 Activity (HETE production) biochemical_assays->alox15_activity viability Cell Viability (MTT) cell_based_assays->viability ros ROS Production (DCFDA) cell_based_assays->ros lipid_perox Lipid Peroxidation (BODIPY) cell_based_assays->lipid_perox cytokines Cytokine Release (ELISA) cell_based_assays->cytokines data_analysis Data Analysis and Interpretation conclusion Conclusion on ALOX15 Function data_analysis->conclusion alox15_activity->data_analysis viability->data_analysis ros->data_analysis lipid_perox->data_analysis cytokines->data_analysis

Caption: General workflow for investigating ALOX15.

References

Alox15 Inhibition: A Promising Therapeutic Avenue for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A key pathological hallmark of these conditions is neuronal cell death, driven by complex mechanisms including oxidative stress and inflammation. Emerging evidence has implicated the enzyme 15-lipoxygenase (Alox15), also known as 12/15-lipoxygenase (12/15-LOX), as a critical mediator of neuronal damage. Alox15 catalyzes the peroxidation of polyunsaturated fatty acids, leading to the production of lipid hydroperoxides that can trigger a form of iron-dependent regulated cell death known as ferroptosis. This technical guide provides a comprehensive overview of the role of Alox15 in neurodegeneration and the therapeutic potential of its inhibition, with a focus on preclinical research data and experimental methodologies. While the specific inhibitor "Alox15-IN-1" remains to be definitively identified in the literature, this guide will focus on well-characterized Alox15 inhibitors such as ML351 and Baicalein to illustrate the principles and applications of targeting Alox15 in neurodegenerative disease research.

The Role of Alox15 in Neurodegeneration: A Vicious Cycle of Oxidative Stress and Cell Death

Alox15 is a key enzyme in the metabolic pathway of polyunsaturated fatty acids, generating bioactive lipid mediators. In the central nervous system, its upregulation and activation are associated with a cascade of detrimental events. Alox15-mediated lipid peroxidation contributes to the generation of reactive oxygen species (ROS), overwhelming the cellular antioxidant defense systems. This oxidative stress damages cellular components, including membranes, proteins, and DNA, ultimately leading to neuronal dysfunction and death.

A critical mechanism through which Alox15 exerts its neurotoxic effects is the induction of ferroptosis. This iron-dependent cell death pathway is characterized by the accumulation of lipid peroxides. Alox15 directly contributes to this process by producing lipid hydroperoxides. The inhibition of Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides, further sensitizes neurons to ferroptosis. This pathway is increasingly recognized as a significant contributor to neuronal loss in various neurodegenerative conditions.

Quantitative Data on Alox15 Inhibitors in Neurodegenerative Disease Models

The therapeutic potential of inhibiting Alox15 has been investigated in various preclinical models of neurodegenerative diseases. The following tables summarize the quantitative data on the efficacy of prominent Alox15 inhibitors.

Table 1: Efficacy of ML351 in an Ischemic Stroke Mouse Model

ParameterControl (Vehicle)ML351 TreatmentPercentage ChangeReference
Infarct Volume (mm³)
6 hours post-I/R77.8 ± 10.238.0 ± 5.5↓ 51.2%[1]
24 hours post-I/R68.4 ± 8.937.0 ± 4.8↓ 45.9%[1]
72 hours post-I/R74.2 ± 9.646.0 ± 6.0↓ 38.0%[1]
Neurological Deficit Score
6 hours post-I/R~3.5~2.5↓ ~28.6%[1]
24 hours post-I/R~3.2~2.0↓ ~37.5%[1]
72 hours post-I/R~3.0~1.5↓ 50.0%[1]
Lipid Peroxidation (MDA levels) IncreasedSignificantly Attenuated[1]

I/R: Ischemia/Reperfusion; MDA: Malondialdehyde. Neurological deficit scores are often on a scale of 0-5, where higher scores indicate greater impairment.

Table 2: Neuroprotective Effects of Baicalein in In Vitro Models of Neuronal Damage

Model SystemToxin/InsultBaicalein Concentration (µM)Outcome MeasureQuantitative EffectReference
HT-22 CellsGlutamate10Cell ViabilityIncreased[2]
30Cell ViabilityIncreased further[2]
50Cell ViabilityMaximally Increased[2]
10ROS LevelsDecreased[2]
30ROS LevelsDecreased further[2]
50ROS LevelsMaximally Decreased[2]
10, 30, 50Bcl-2/Bax RatioDose-dependently increased[2]
PC12 Cells6-OHDAPre-treatmentCell ViabilitySignificantly Prevented Damage[3]
Keap1 ExpressionDecreased[3]
Nrf2/HO-1 ExpressionIncreased[3]
RSC96 Schwann Cells-5, 10, 20Cell ViabilityDose-dependently increased[4]

6-OHDA: 6-hydroxydopamine, a neurotoxin used to model Parkinson's disease. ROS: Reactive Oxygen Species. Bcl-2/Bax ratio is an indicator of apoptosis. Keap1/Nrf2/HO-1 is a key antioxidant signaling pathway.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the investigation of Alox15 inhibitors.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

This model is widely used to mimic ischemic stroke.

Objective: To assess the neuroprotective effects of an Alox15 inhibitor in a model of focal cerebral ischemia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Alox15 inhibitor (e.g., ML351) dissolved in a suitable vehicle (e.g., DMSO)

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope

  • Micro-dissecting instruments

  • 6-0 silicon-coated nylon monofilament

  • Laser Doppler flowmeter

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the mouse with isoflurane. Maintain body temperature at 37°C using a heating pad. Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the distal ECA. A loose ligature is placed around the CCA. A small incision is made in the ECA. The silicon-coated monofilament is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is confirmed by a significant drop in cerebral blood flow as measured by the laser Doppler flowmeter.[5]

  • Inhibitor Administration: The Alox15 inhibitor or vehicle is administered intraperitoneally (i.p.) or intravenously (i.v.) at a predetermined time point relative to the onset of ischemia (e.g., at the time of reperfusion).[1]

  • Reperfusion: After the desired period of occlusion (e.g., 60 minutes), the monofilament is withdrawn to allow for reperfusion.

  • Neurological Assessment: At various time points post-MCAO (e.g., 24, 48, 72 hours), assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the experiment, euthanize the mice and perfuse with saline. The brain is removed and sectioned. The brain slices are stained with 2% TTC. The infarct area (white) is quantified using image analysis software.[5]

In Vitro Model: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in SH-SY5Y Cells

This model is used to study the pathology of Parkinson's disease.

Objective: To evaluate the protective effects of an Alox15 inhibitor against dopaminergic neurodegeneration.

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • 6-hydroxydopamine (6-OHDA)

  • Alox15 inhibitor (e.g., Baicalein)

  • MTT assay kit for cell viability

  • Kits for measuring ROS, lipid peroxidation, and protein expression (Western blot)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis). Pre-treat the cells with various concentrations of the Alox15 inhibitor for a specified time (e.g., 1 hour).

  • Induction of Neurotoxicity: Add 6-OHDA to the cell culture medium at a final concentration known to induce significant cell death (e.g., 100 µM) and incubate for a further 24 hours.[6]

  • Cell Viability Assay (MTT): After the incubation period, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.

  • Measurement of Oxidative Stress:

    • ROS Production: Use a fluorescent probe like DCFH-DA. Measure the fluorescence intensity using a microplate reader or flow cytometer.

    • Lipid Peroxidation: Measure the levels of malondialdehyde (MDA) using a commercially available kit or a fluorescent probe like C11-BODIPY 581/591.[7][8]

  • Western Blot Analysis: Lyse the cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against proteins of interest (e.g., Alox15, GPX4, cleaved caspase-3).[9][10] Visualize the bands using a chemiluminescence detection system and quantify the band intensities.

Immunofluorescence Staining for 4-Hydroxynonenal (4-HNE) in Brain Tissue

4-HNE is a marker of lipid peroxidation.

Objective: To visualize and quantify lipid peroxidation in brain tissue following an insult and treatment with an Alox15 inhibitor.

Materials:

  • Formalin-fixed, paraffin-embedded or frozen brain sections

  • Primary antibody against 4-HNE

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, bring to room temperature.

  • Antigen Retrieval: For paraffin sections, perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).[11]

  • Permeabilization and Blocking: Permeabilize the sections with Triton X-100 and block non-specific binding with a blocking solution (e.g., 5% normal goat serum).

  • Primary Antibody Incubation: Incubate the sections with the primary anti-4-HNE antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the sections with an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the staining using a fluorescence microscope. Capture images and quantify the fluorescence intensity of 4-HNE staining using image analysis software.[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Alox15-mediated neurodegeneration and the workflow for inhibitor screening is essential for a clear understanding.

Alox15-Mediated Ferroptosis Signaling Pathway

Alox15_Ferroptosis_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PUFA Polyunsaturated Fatty Acids (PUFAs) PL_PUFA Phospholipid-PUFAs PUFA->PL_PUFA Esterification Lipid_HP Lipid Hydroperoxides (LOOH) PL_PUFA:e->Lipid_HP:w Oxygenation Alox15 Alox15 Alox15->Lipid_HP ROS Reactive Oxygen Species (ROS) Lipid_HP->ROS Generates Cell_Death Ferroptotic Cell Death Lipid_HP->Cell_Death Induces ROS->Cell_Death Induces GPX4 GPX4 GPX4->Lipid_HP Reduces GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Iron Fe²⁺ (Iron) Iron->ROS Fenton Reaction

Caption: Alox15-mediated ferroptosis pathway in neurons.

Experimental Workflow for Screening Alox15 Inhibitors

Alox15_Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Compound_Library Compound Library Enzymatic_Assay Alox15 Enzymatic Assay Compound_Library->Enzymatic_Assay Hit_Identification Hit Identification (IC₅₀) Enzymatic_Assay->Hit_Identification Cell_Based_Assay Cell-Based Neuroprotection Assay (e.g., 6-OHDA, Glutamate) Hit_Identification->Cell_Based_Assay Lead_Selection Lead Compound Selection Cell_Based_Assay->Lead_Selection Animal_Model Neurodegenerative Disease Model (e.g., MCAO, MPTP) Lead_Selection->Animal_Model Pharmacokinetics Pharmacokinetics & BBB Penetration Lead_Selection->Pharmacokinetics Efficacy_Testing Efficacy Testing (Behavioral, Histological) Animal_Model->Efficacy_Testing Pharmacokinetics->Efficacy_Testing Toxicity_Assessment Toxicity Assessment Efficacy_Testing->Toxicity_Assessment Preclinical_Candidate Preclinical Candidate Toxicity_Assessment->Preclinical_Candidate

Caption: Workflow for Alox15 inhibitor drug discovery.

Conclusion

The inhibition of Alox15 presents a compelling strategy for the development of novel therapeutics for a range of neurodegenerative diseases. By mitigating oxidative stress and preventing ferroptotic cell death, Alox15 inhibitors have demonstrated significant neuroprotective effects in preclinical models. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore this promising therapeutic avenue. Future research should focus on the development of highly selective and potent Alox15 inhibitors with favorable pharmacokinetic profiles to facilitate their translation into clinical applications for the treatment of these devastating neurological disorders.

References

Alox15-IN-1: An In-depth Technical Guide to its Enzymatic Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition profile of Alox15-IN-1, a potent inhibitor of Arachidonate 15-Lipoxygenase (ALOX15). This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its role in relevant signaling pathways.

Quantitative Inhibition Data

This compound has demonstrated potent inhibition of both rabbit and human ALOX15. The inhibitory activity, as determined by IC50 values, varies depending on the species and the substrate used in the assay. A summary of the available quantitative data for this compound and a related analog, ALOX15-IN-2, is presented below.

CompoundTarget EnzymeSubstrateIC50 (µM)Reference
This compound Rabbit ALOX15Linoleic Acid0.04[1]
Human ALOX15Linoleic Acid2.06[1]
Rabbit ALOX15Arachidonic Acid-
Human ALOX15Arachidonic Acid-
ALOX15-IN-2 Rabbit ALOX15Linoleic Acid1.55[2]
Human ALOX15Linoleic Acid2.79[2]
Rabbit ALOX15Arachidonic Acid-
Human ALOX15Arachidonic Acid-

Note: IC50 values for arachidonic acid as a substrate for this compound were not explicitly found in the provided search results. Further experimental validation is recommended for a complete profile.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the enzymatic inhibition of this compound.

Biochemical Enzyme Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard assays for 15-lipoxygenase inhibitors and is suitable for determining the IC50 value of this compound.

Materials:

  • Human or Rabbit recombinant ALOX15 enzyme

  • This compound

  • Linoleic acid or Arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ALOX15 enzyme in borate buffer. The final concentration in the assay will depend on the enzyme's specific activity.

    • Prepare a stock solution of the substrate (Linoleic acid or Arachidonic acid) in ethanol and then dilute in borate buffer to the desired concentration (e.g., 100 µM final concentration).

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of inhibitor concentrations.

  • Assay Protocol:

    • Set the spectrophotometer to read absorbance at 234 nm.

    • In a quartz cuvette, add the borate buffer.

    • Add the desired volume of the this compound dilution (or DMSO for the control).

    • Add the ALOX15 enzyme solution and incubate for a specified time (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution.

    • Immediately begin recording the change in absorbance at 234 nm over time (e.g., for 5 minutes). The increase in absorbance is due to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Assay for ALOX15 Inhibition

This protocol outlines a general method to assess the activity of this compound in a cellular context.

Materials:

  • A suitable cell line expressing ALOX15 (e.g., HT-1080 fibrosarcoma cells, Calu-1 lung cancer cells).

  • Cell culture medium and supplements.

  • This compound.

  • A ferroptosis-inducing agent (e.g., erastin or RSL3).

  • Reagents for measuring lipid peroxidation (e.g., C11-BODIPY 581/591 dye).

  • Reagents for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Culture and Treatment:

    • Culture the ALOX15-expressing cells to the desired confluency in appropriate multi-well plates.

    • Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified period.

    • Induce ferroptosis by adding erastin or RSL3 to the cell culture medium.

  • Measurement of Lipid Peroxidation:

    • After the treatment period, stain the cells with a lipid peroxidation sensor like C11-BODIPY 581/591.

    • Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. A shift in fluorescence indicates lipid peroxidation.

  • Measurement of Cell Viability:

    • In a parallel set of wells, assess cell viability using a standard assay like the CellTiter-Glo® assay.

  • Data Analysis:

    • Quantify the level of lipid peroxidation and cell viability for each treatment condition.

    • Determine the ability of this compound to rescue cells from ferroptosis by comparing the results from inhibitor-treated wells to the control wells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving ALOX15 and a typical experimental workflow for inhibitor testing.

ALOX15-Mediated Ferroptosis Pathway

ALOX15_Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) PL_PUFA Phospholipid-PUFA PUFA->PL_PUFA Esterification LPO Lipid Peroxidation PL_PUFA->LPO Ferroptosis Ferroptosis (Cell Death) LPO->Ferroptosis ALOX15 ALOX15 ALOX15->LPO Oxygenation GPX4 GPX4 (Glutathione Peroxidase 4) GPX4->LPO Reduces GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Alox15_IN_1 This compound Alox15_IN_1->ALOX15 Inhibits

ALOX15 in Inflammatory Signaling

ALOX15_Inflammation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Inflammation Inflammation Cytokines->Inflammation ALOX15 ALOX15 HETEs 12/15-HETE ALOX15->HETEs AA Arachidonic Acid AA->ALOX15 NFkB NF-κB HETEs->NFkB Activates STAT3 STAT3 HETEs->STAT3 Activates Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression STAT3->Gene_Expression Gene_Expression->Cytokines Alox15_IN_1 This compound Alox15_IN_1->ALOX15 Inhibits

Experimental Workflow for this compound Characterization

Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (Spectrophotometric) Start->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (Ferroptosis/Inflammation) IC50_Determination->Cell_Based_Assay Lipid_Peroxidation Measure Lipid Peroxidation Cell_Based_Assay->Lipid_Peroxidation Cytokine_Levels Measure Cytokine Levels Cell_Based_Assay->Cytokine_Levels Data_Analysis Data Analysis and Interpretation Lipid_Peroxidation->Data_Analysis Cytokine_Levels->Data_Analysis Conclusion Conclusion on Inhibition Profile Data_Analysis->Conclusion

References

Alox15-IN-1: A Chemical Probe for Interrogating ALOX15 Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Arachidonate 15-lipoxygenase (ALOX15) is a lipid-peroxidizing enzyme implicated in a range of physiological and pathological processes, including inflammation, immune responses, and ferroptosis.[1][2][3] The development of potent and selective chemical probes is critical for dissecting the complex roles of ALOX15 in these pathways. This technical guide provides a comprehensive overview of Alox15-IN-1, a potent inhibitor developed to serve as a chemical probe for studying ALOX15 biology. This document details the inhibitor's mechanism of action, potency, and selectivity, provides experimental protocols for its use, and illustrates its interaction with key biological pathways.

Introduction to ALOX15

ALOX15 is a non-heme iron-containing dioxygenase that catalyzes the stereo-specific oxygenation of polyunsaturated fatty acids (PUFAs).[2][4] Its primary substrates include linoleic acid (LA) and arachidonic acid (AA).[5] Human ALOX15 predominantly converts arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[5] With linoleic acid, it forms 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE).[5]

These lipid mediators are not merely metabolic byproducts; they are bioactive signaling molecules that modulate various cellular processes. ALOX15 activity is implicated in both pro-inflammatory and anti-inflammatory (pro-resolving) pathways, making its role context-dependent.[2][6] For instance, ALOX15 is involved in the biosynthesis of lipoxins, a class of specialized pro-resolving mediators that help terminate inflammation.[5] Conversely, its products can also contribute to inflammatory conditions like asthma and promote ferroptosis, a form of iron-dependent programmed cell death.[3][7]

Given its dual role, understanding the precise function of ALOX15 in different disease states is a significant area of research. Potent and selective inhibitors, such as this compound, are invaluable tools for this purpose.

This compound: A Potent and Selective Chemical Probe

This compound (also referred to as compound 8b in some literature) is a small molecule inhibitor designed to target the linoleate oxygenase activity of ALOX15.[8] Its utility as a chemical probe stems from its high potency against specific ALOX15 orthologs.

Potency and Selectivity

The inhibitory activity of this compound has been quantified against different ALOX15 orthologs and with different substrates. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeSubstrateIC50 (µM)Reference
Rabbit ALOX15Linoleic Acid (LA)0.04[8]
Human ALOX15Arachidonic Acid (AA)2.06[8]

Table 1: Potency of this compound against ALOX15 Orthologs.

The data indicates that this compound is a particularly potent inhibitor of the rabbit ALOX15 ortholog when linoleic acid is the substrate.[8] While still effective against human ALOX15, its potency is reduced when arachidonic acid is the substrate.[8] This substrate- and species-dependent activity is an important consideration for experimental design. Information on its selectivity against other human lipoxygenase isoforms, such as ALOX5 and ALOX12, is crucial for definitively attributing its biological effects to ALOX15 inhibition and requires further investigation.

Key Signaling Pathways Modulated by ALOX15

This compound can be used to investigate the role of ALOX15 in several critical signaling pathways.

Inflammatory and Pro-Resolving Pathways

ALOX15 sits at a crucial junction in the metabolism of PUFAs, capable of generating both pro-inflammatory and pro-resolving lipid mediators. By inhibiting ALOX15, this compound allows researchers to probe the downstream consequences of blocking the production of molecules like 15-HETE and their subsequent conversion into lipoxins and resolvins.

G cluster_0 Cell Membrane PUFA PUFAs (Arachidonic Acid, etc.) ALOX15 ALOX15 PUFA->ALOX15 HpETEs 15-HpETE / 13-HpODE ALOX15->HpETEs Inhibitor This compound Inhibitor->ALOX15 HETEs 15-HETE / 13-HODE HpETEs->HETEs Cellular Peroxidases ProResolving Specialized Pro-Resolving Mediators (Lipoxins, etc.) HETEs->ProResolving ProInflammatory Pro-Inflammatory Signaling (e.g., via PPARγ modulation) HETEs->ProInflammatory Inflammation Inflammation Resolution ProResolving->Inflammation Inflammation_Cont Chronic Inflammation ProInflammatory->Inflammation_Cont

ALOX15's role in inflammation and its inhibition.
Ferroptosis Pathway

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. ALOX15 is a key enzyme in this process, as it can directly oxygenate esterified PUFAs within membrane phospholipids, generating the lipid hydroperoxides (HpETE-PEs) that drive ferroptotic cell death.[3] This process is particularly relevant in ischemia-reperfusion injury and certain neurodegenerative diseases.[9] this compound can be used to determine if blocking ALOX15-mediated lipid peroxidation can prevent or mitigate ferroptosis in various cell and disease models.

G cluster_membrane Cell Membrane PUFA_PE Membrane PUFA-PEs ALOX15 ALOX15 PUFA_PE->ALOX15 Lipid_ROS Lipid Hydroperoxides (HpETE-PEs) ALOX15->Lipid_ROS Oxygenation Inhibitor This compound Inhibitor->ALOX15 GPX4 GPX4 (Glutathione Peroxidase 4) Cell_Survival Cell Survival GPX4->Cell_Survival Lipid_ROS->GPX4 Reduces to non-toxic alcohols Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Accumulation leads to

ALOX15 in the ferroptosis pathway.

Experimental Protocols and Workflows

The following protocols are provided as a guide for utilizing this compound in common experimental setups.

Biochemical Assay: ALOX15 Activity Measurement

This protocol describes a common method to measure the enzymatic activity of purified ALOX15 and assess the inhibitory potential of compounds like this compound. The assay is based on detecting the formation of a conjugated diene in the product, which absorbs light at 234 nm.[10][11]

Materials:

  • Purified recombinant human or rabbit ALOX15

  • Assay Buffer: Phosphate-buffered saline (PBS) or similar physiological buffer (pH 7.4)

  • Substrate: Linoleic acid or arachidonic acid, stock solution in ethanol

  • This compound: Stock solution in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents: Dilute the ALOX15 enzyme in assay buffer to the desired final concentration. Prepare serial dilutions of this compound in assay buffer. Prepare the substrate solution in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the this compound dilution (or DMSO for control), and the ALOX15 enzyme solution.

  • Pre-incubation: Incubate the plate for 5-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 234 nm over time (kinetic mode) at a controlled temperature (e.g., 25°C).

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each condition. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G start Start reagents Prepare Reagents: Enzyme, Buffer, Substrate, This compound start->reagents plate Add Enzyme + Inhibitor (or vehicle) to 96-well plate reagents->plate incubate Pre-incubate for 5-15 min at Room Temperature plate->incubate add_substrate Initiate reaction by adding Substrate incubate->add_substrate measure Measure Absorbance at 234 nm (Kinetic Mode) add_substrate->measure analyze Calculate Reaction Rates and Determine IC50 measure->analyze end End analyze->end

Workflow for a biochemical ALOX15 inhibition assay.
Cell-Based Assay: Measuring Chemokine Production

This protocol outlines how to use this compound to investigate the role of ALOX15 in modulating inflammatory responses in a cellular context, such as in human lung macrophages.[12]

Materials:

  • Human lung macrophages (or other relevant cell line, e.g., monocyte-derived macrophages)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stimulant: Lipopolysaccharide (LPS) or Interleukin-4 (IL-4)

  • This compound: Stock solution in DMSO

  • ELISA kits for desired chemokines (e.g., CCL2, CCL13)

  • Cell culture plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Plate macrophages in a 24-well plate at a suitable density and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., 10 ng/mL LPS or 10 ng/mL IL-4) to the wells.

  • Incubation: Culture the cells for a defined period (e.g., 24 hours) to allow for chemokine production and secretion.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Chemokine Measurement: Quantify the concentration of specific chemokines in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of chemokines produced in this compound-treated cells to the vehicle-treated controls to determine the effect of ALOX15 inhibition on the inflammatory response.

In Vivo Studies

While specific in vivo protocols for this compound are not extensively detailed in the public domain, its use in animal models of inflammation or disease would follow established pharmacological principles.

General Approach:

  • Model Selection: Choose an appropriate animal model, such as a mouse model of dextran sulfate sodium (DSS)-induced colitis or allergen-induced airway inflammation.[2][13]

  • Probe Formulation and Administration: Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Dosing and Treatment Schedule: Administer this compound to the animals according to a pre-determined schedule (e.g., daily for the duration of the disease induction).

Conclusion

This compound is a valuable chemical probe for the functional interrogation of ALOX15. Its high potency allows for the effective inhibition of ALOX15 activity in biochemical and cellular assays, enabling researchers to dissect its contribution to complex biological processes like inflammation and ferroptosis. Careful consideration of its species- and substrate-dependent activity, along with rigorous experimental design including appropriate controls, will ensure its effective use in advancing our understanding of ALOX15 biology and its potential as a therapeutic target.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Alox15-IN-1, a potent inhibitor of Arachidonate 15-lipoxygenase (ALOX15), in in vitro research settings. The information is intended to assist in the design and execution of experiments aimed at investigating the role of ALOX15 in various biological processes.

Introduction

Arachidonate 15-lipoxygenase (ALOX15) is a lipid-peroxidizing enzyme implicated in a variety of physiological and pathological processes, including inflammation, ferroptosis, and the biosynthesis of specialized pro-resolving mediators.[1][2] this compound is a valuable tool for studying the functions of ALOX15 due to its potent inhibitory activity. Understanding the appropriate working concentrations and experimental conditions is crucial for obtaining reliable and reproducible results.

Chemical Properties of this compound
PropertyValue
Molecular Formula C₂₄H₃₁N₃O₅S
Molecular Weight 473.59 g/mol
Appearance Solid
Solubility Soluble in DMSO

Recommended Working Concentrations

The optimal working concentration of this compound is dependent on the specific experimental system, including the cell type, substrate concentration, and the endpoint being measured. Based on its inhibitory potency (IC₅₀ values), a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro applications.

Enzyme Inhibition Data
TargetSubstrateIC₅₀
Rabbit ALOX15Linoleic Acid0.04 µM
Human ALOX15Arachidonic Acid2.06 µM

Data sourced from MedchemExpress.

It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Signaling Pathways Involving ALOX15

ALOX15 is a key enzyme in several signaling pathways, notably in the regulation of ferroptosis and inflammation.

ALOX15 in Ferroptosis

ALOX15 plays a crucial role in the execution of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. The SAT1/ALOX15 and p53-SAT1 signaling pathways are implicated in this process.

ALOX15_Ferroptosis ALOX15 in Ferroptosis Signaling p53 p53 SAT1 SAT1 p53->SAT1 ALOX15 ALOX15 SAT1->ALOX15 PUFA_PL_OOH Peroxidized Phospholipids (PUFA-PL-OOH) ALOX15->PUFA_PL_OOH Oxidation PUFA_PL Polyunsaturated Fatty Acid Phospholipids (PUFA-PLs) PUFA_PL->ALOX15 Ferroptosis Ferroptosis PUFA_PL_OOH->Ferroptosis Alox15_IN_1 This compound Alox15_IN_1->ALOX15

ALOX15-mediated ferroptosis pathway.
ALOX15 in Inflammation and Ischemia-Reperfusion Injury

ALOX15 is also involved in inflammatory responses and has been implicated in the pathology of cerebral ischemia-reperfusion injury through the PHD2/HIF2α signaling pathway.

ALOX15_Inflammation ALOX15 in Inflammation and Ischemia-Reperfusion Ischemia_Reperfusion Ischemia-Reperfusion ALOX15 ALOX15 Ischemia_Reperfusion->ALOX15 Upregulates PHD2 PHD2 ALOX15->PHD2 Activates HIF2a HIF2α PHD2->HIF2a Inhibits Inflammation Inflammation HIF2a->Inflammation Suppresses Alox15_IN_1 This compound Alox15_IN_1->ALOX15

ALOX15 in inflammation and ischemia-reperfusion.

Experimental Protocols

Protocol 1: In Vitro ALOX15 Enzyme Activity Assay

This protocol is adapted from methodologies used to assess the enzymatic activity of ALOX15 by measuring the formation of its products from arachidonic acid.

Materials:

  • Recombinant human ALOX15

  • Arachidonic acid (substrate)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium borohydride

  • Acetonitrile

  • Acetic acid

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of arachidonic acid in ethanol. A final concentration of 100 µM in the reaction mixture is recommended.

    • Prepare stock solutions of this compound in DMSO.

    • Prepare a fresh solution of sodium borohydride in water.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine recombinant human ALOX15 with PBS.

    • Add the desired concentration of this compound or DMSO (vehicle control) and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid to a final concentration of 100 µM.

    • Incubate the reaction mixture for 10-15 minutes at 37°C.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an excess of sodium borohydride to reduce the hydroperoxy products to their more stable hydroxy derivatives.

    • Acidify the reaction mixture with acetic acid.

    • Precipitate the protein by adding an equal volume of acetonitrile.

    • Centrifuge at high speed to pellet the precipitated protein.

  • Analysis:

    • Analyze the supernatant containing the lipid products (e.g., 15-HETE) by RP-HPLC.

    • Monitor the absorbance at a wavelength appropriate for the expected products (e.g., 235 nm for conjugated dienes).

    • Quantify the amount of product formed and calculate the percentage of inhibition by this compound compared to the vehicle control.

Enzyme_Assay_Workflow ALOX15 Enzyme Activity Assay Workflow Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Preincubation Pre-incubate Enzyme with this compound or Vehicle Reagents->Preincubation Reaction Initiate Reaction with Arachidonic Acid Preincubation->Reaction Termination Terminate Reaction & Reduce Products Reaction->Termination Extraction Protein Precipitation & Product Extraction Termination->Extraction Analysis Analyze Products by RP-HPLC Extraction->Analysis

Workflow for in vitro ALOX15 enzyme activity assay.
Protocol 2: Cell-Based Ferroptosis Assay

This protocol provides a general framework for investigating the effect of this compound on ferroptosis in a cell-based model. The specific conditions should be optimized for the cell line of interest.

Materials:

  • Cell line of interest (e.g., HT-1080)

  • Complete cell culture medium

  • Ferroptosis inducer (e.g., Erastin or RSL3)

  • This compound

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or propidium iodide)

  • Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)

  • Plate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours prior to inducing ferroptosis.

    • Induce ferroptosis by adding a known concentration of Erastin or RSL3. Include a negative control group with no inducer.

  • Incubation:

    • Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).

  • Assessment of Cell Viability:

    • At the end of the incubation period, measure cell viability using a standard assay according to the manufacturer's instructions.

  • Measurement of Lipid Peroxidation (Optional):

    • To directly measure a hallmark of ferroptosis, treat a parallel set of cells as described above.

    • At the desired time point, stain the cells with a lipid peroxidation sensor like C11-BODIPY 581/591.

    • Analyze the fluorescence by flow cytometry or a fluorescence plate reader. A shift in fluorescence indicates lipid peroxidation.

Ferroptosis_Assay_Workflow Cell-Based Ferroptosis Assay Workflow Seeding Seed Cells in 96-well Plate Treatment Treat with this compound and Ferroptosis Inducer Seeding->Treatment Incubation Incubate for Defined Time Course Treatment->Incubation Analysis Assess Cell Viability and/or Lipid Peroxidation Incubation->Analysis

Workflow for a cell-based ferroptosis assay.

Concluding Remarks

This compound is a powerful research tool for elucidating the multifaceted roles of ALOX15. The provided protocols and data serve as a starting point for your investigations. It is essential to empirically determine the optimal experimental conditions for each specific application to ensure accurate and meaningful results.

References

Application Notes and Protocols for Alox15-IN-1 in Ferroptosis Induction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Arachidonate 15-lipoxygenase (Alox15), a key enzyme in this process, catalyzes the peroxidation of polyunsaturated fatty acids within cellular membranes, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][2] Alox15-IN-1 is a potent and selective inhibitor of Alox15 and serves as a valuable tool for studying the role of this enzyme in ferroptosis. These application notes provide a detailed protocol for utilizing this compound in a ferroptosis induction assay to investigate its potential as a ferroptosis modulator.

Mechanism of Action of Alox15 in Ferroptosis

Alox15 plays a crucial role in the execution of ferroptosis. Upon cellular insults such as oxidative stress or inhibition of glutathione peroxidase 4 (GPX4), Alox15 is activated. It then catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs), primarily arachidonic acid and linoleic acid, esterified in membrane phospholipids. This enzymatic reaction generates lipid hydroperoxides, which can propagate and lead to extensive membrane damage, ultimately resulting in cell death.[3][4] The activity of Alox15 is situated downstream of ferroptosis inducers like RSL3 (a GPX4 inhibitor) and erastin (an inhibitor of the cystine/glutamate antiporter system xc-).[4][5]

Signaling Pathway of Alox15 in Ferroptosis

The signaling cascade involving Alox15 in ferroptosis is intricate and can be influenced by various upstream regulators. One notable pathway involves the tumor suppressor p53 and spermidine/spermine N1-acetyltransferase 1 (SAT1). Under conditions of ROS stress, p53 can upregulate SAT1, which in turn increases the expression of Alox15, thereby promoting lipid peroxidation and ferroptosis. Another critical pathway is the reactive oxygen species (ROS)-mediated mitogen-activated protein kinase (MAPK) signaling pathway, which can be activated by ferroptotic stimuli and further enhance Alox15-mediated ferroptosis.[3]

Alox15_Signaling_Pathway cluster_upstream Upstream Triggers cluster_signaling Signaling Cascade cluster_execution Ferroptosis Execution Ferroptosis Inducers Ferroptosis Inducers p53 p53 Ferroptosis Inducers->p53 Oxidative Stress Oxidative Stress Oxidative Stress->p53 ROS ROS Oxidative Stress->ROS SAT1 SAT1 p53->SAT1 Alox15 Alox15 SAT1->Alox15 Upregulates MAPK_Pathway MAPK Pathway MAPK_Pathway->Alox15 Activates ROS->MAPK_Pathway Lipid_Peroxidation Lipid Peroxidation Alox15->Lipid_Peroxidation Catalyzes PUFA PUFAs PUFA->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Alox15 signaling in ferroptosis.

Experimental Protocols

This protocol describes the use of this compound to assess the role of Alox15 in a ferroptosis induction assay. The general workflow involves inducing ferroptosis with a known inducer (e.g., RSL3) and co-treating with this compound to determine if it can rescue the cells from ferroptotic death.

Materials
  • Cell line of interest (e.g., HT-1080 fibrosarcoma, H9C2 cardiomyocytes)

  • Complete cell culture medium

  • This compound (prepare stock solution in DMSO)

  • RSL3 (prepare stock solution in DMSO)

  • Ferrostatin-1 (positive control for ferroptosis inhibition; prepare stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®)

  • Reagents for measuring lipid peroxidation (e.g., C11-BODIPY™ 581/591, MDA assay kit)

  • Reagents for measuring intracellular iron (e.g., FerroOrange)

  • Reagents for western blotting (antibodies against Alox15, GPX4, and a loading control)

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding B 2. Pre-treatment with this compound A->B C 3. Induction of Ferroptosis (e.g., with RSL3) B->C D 4. Incubation C->D E 5. Endpoint Assays D->E F Cell Viability Assay E->F Measure Cell Death G Lipid Peroxidation Assay E->G Measure Oxidative Damage H Western Blot Analysis E->H Measure Protein Levels

Caption: Workflow for this compound ferroptosis assay.

Detailed Procedure
  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 1 µM to 50 µM.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control for ferroptosis inhibition (e.g., 1 µM Ferrostatin-1).

    • Incubate the cells for 1-2 hours.

  • Induction of Ferroptosis:

    • Prepare a working solution of the ferroptosis inducer RSL3 in complete cell culture medium. The optimal concentration of RSL3 should be determined empirically for each cell line but is typically in the range of 0.1 µM to 2 µM.[6]

    • Add the RSL3 solution to the wells already containing this compound.

    • Include a control group of cells treated with RSL3 alone.

  • Incubation:

    • Incubate the plate for an appropriate duration, typically 12-24 hours. The exact time should be optimized for the specific cell line and RSL3 concentration.

  • Endpoint Assays:

    • Cell Viability Assay: Measure cell viability using a standard method like the MTT assay or a luminescence-based assay like CellTiter-Glo®.

    • Lipid Peroxidation Assay:

      • For flow cytometry: Stain cells with C11-BODIPY™ 581/591 to detect lipid peroxidation.

      • For fluorescence microscopy or plate reader-based assays: Use specific probes for lipid hydroperoxides or measure malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) levels using commercially available kits.[6]

    • Western Blot Analysis: Lyse the cells and perform western blotting to analyze the expression levels of key ferroptosis-related proteins such as Alox15 and GPX4.

Data Presentation

The quantitative data from the experiments should be summarized in tables for easy comparison.

Table 1: Effect of this compound on RSL3-Induced Cell Death

Treatment GroupConcentrationCell Viability (% of Control)
Vehicle Control-100 ± 5.2
RSL31 µM45 ± 3.8
RSL3 + this compound1 µM55 ± 4.1
RSL3 + this compound10 µM78 ± 5.5
RSL3 + this compound50 µM92 ± 4.9
RSL3 + Ferrostatin-11 µM95 ± 3.2

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on RSL3-Induced Lipid Peroxidation

Treatment GroupConcentrationLipid Peroxidation (Fold Change)
Vehicle Control-1.0 ± 0.1
RSL31 µM3.5 ± 0.4
RSL3 + this compound10 µM1.8 ± 0.2
RSL3 + Ferrostatin-11 µM1.2 ± 0.1

Data are presented as mean ± SD from three independent experiments.

Troubleshooting

  • High background in assays: Ensure complete removal of medium and proper washing steps. Optimize antibody concentrations for western blotting.

  • Low signal in assays: Increase cell seeding density or incubation time. Ensure the proper functioning of reagents.

  • Inconsistent results: Maintain consistent cell culture conditions and passage numbers. Prepare fresh solutions of compounds for each experiment.

Conclusion

This protocol provides a framework for utilizing this compound in a ferroptosis induction assay. By inhibiting Alox15, researchers can elucidate the specific contribution of this enzyme to ferroptotic cell death in various cellular models and disease contexts. The provided tables and diagrams serve as a guide for data presentation and understanding the underlying molecular mechanisms. Further optimization of concentrations and incubation times may be necessary for specific cell lines and experimental conditions.

References

Alox15-IN-1 stability in DMSO and cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alox15-IN-1 is a chemical inhibitor of Arachidonate 15-lipoxygenase (ALOX15), an enzyme implicated in a variety of physiological and pathological processes, including inflammation, ferroptosis, and cancer. As with any small molecule inhibitor intended for in vitro or in vivo studies, understanding its stability in common laboratory solvents and complex biological media is critical for ensuring experimental reproducibility and accurate interpretation of results. These application notes provide detailed protocols and guidance on assessing the stability of this compound in Dimethyl Sulfoxide (DMSO) and cell culture media, along with an overview of the ALOX15 signaling pathway.

Stability of this compound in DMSO

Proper storage and handling of this compound in DMSO are paramount to maintaining its integrity and activity. While specific quantitative stability data for this compound is not extensively published, general principles for small molecule stability in DMSO should be followed.

Data Presentation: Recommended Storage of this compound in DMSO

Storage ConditionRecommendationGeneral Considerations
Solvent Anhydrous DMSOWater content in DMSO can significantly impact the stability of dissolved compounds[1][2]. Use fresh, high-purity, anhydrous DMSO.
Concentration Prepare a high-concentration stock (e.g., 10-50 mM)High-concentration stocks minimize the volume of DMSO added to aqueous solutions, reducing potential solvent effects on cells.
Temperature Aliquot and store at -20°C or -80°C for long-term storageRepeated freeze-thaw cycles can lead to compound degradation and precipitation[1][2]. It is advisable to prepare small, single-use aliquots.
Freeze-Thaw Cycles MinimizeStudies on various compounds have shown that some are stable for a limited number of freeze-thaw cycles, while others are not[1][2]. If repeated use from a single stock is necessary, the stability should be empirically determined.

Experimental Protocol: Assessing this compound Stability in DMSO

This protocol outlines a general method using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the degradation of this compound in DMSO over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (for mobile phase)

  • HPLC vials

  • Analytical balance

  • HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Sample Preparation for Time Points:

    • Aliquot the stock solution into multiple HPLC vials.

    • Prepare a "Time 0" sample by immediately diluting an aliquot to a working concentration (e.g., 10 µM) in a 50:50 ACN:water mixture.

    • Store the remaining aliquots at the desired temperatures to be tested (e.g., Room Temperature, 4°C, -20°C).

  • Time-Course Analysis:

    • At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage temperature.

    • Dilute the aged stock solution to the same working concentration as the "Time 0" sample.

  • HPLC-MS Analysis:

    • Inject the diluted samples onto the HPLC-MS system.

    • Use a suitable C18 column and a gradient elution method (e.g., water with 0.1% formic acid as mobile phase A and ACN with 0.1% formic acid as mobile phase B).

    • Monitor the peak area of the parent this compound mass.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.

    • Plot the percentage remaining versus time for each storage condition to determine the degradation kinetics.

Logical Workflow for DMSO Stability Assessment

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare 10 mM this compound in anhydrous DMSO B Aliquot into multiple vials A->B C1 Room Temperature B->C1 C2 4°C B->C2 C3 -20°C B->C3 D Collect aliquots at specified time points C1->D C2->D C3->D E Dilute to working concentration D->E F Analyze by HPLC-MS E->F G Quantify remaining This compound F->G

Caption: Workflow for assessing this compound stability in DMSO.

Stability of this compound in Cell Culture Media

The stability of a compound in cell culture media is influenced by its chemical properties and the complex composition of the media, which includes salts, amino acids, vitamins, and serum proteins. Factors such as pH, temperature, and binding to serum proteins or plasticware can affect the effective concentration of the inhibitor.

Data Presentation: Factors Influencing Stability in Cell Culture Media

FactorInfluence on StabilityRecommendation
Media Composition Components like serum proteins can bind to small molecules, reducing their free concentration. Other components may catalyze degradation.Test stability in the specific cell culture medium (e.g., DMEM, RPMI-1640) with the same serum percentage (e.g., 10% FBS) used in experiments.
pH The pH of the medium (typically 7.2-7.4) can affect the ionization state and hydrolysis of the compound.Monitor and maintain the pH of the culture medium during stability studies.
Temperature Incubator temperature (37°C) can accelerate chemical degradation.Conduct stability studies at 37°C to mimic experimental conditions.
Binding to Plasticware Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the concentration in the medium.Include controls to assess non-specific binding to plates or tubes.

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in a chosen cell culture medium using HPLC-MS.

Materials:

  • This compound DMSO stock solution

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) for protein precipitation

  • Incubator (37°C, 5% CO₂)

  • Microcentrifuge tubes

  • HPLC-MS system

Procedure:

  • Sample Preparation:

    • Spike the complete cell culture medium with this compound from a DMSO stock to a final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).

    • Prepare a "Time 0" sample by immediately processing an aliquot as described below.

    • Incubate the remaining medium in a sterile, cell-free culture plate or tube at 37°C in a CO₂ incubator.

  • Time-Course Sampling:

    • At various time points (e.g., 2, 8, 24, 48, and 72 hours), collect aliquots of the medium.

  • Sample Processing (Protein Precipitation):

    • To each 100 µL aliquot of medium, add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex briefly and incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the dissolved this compound.

  • HPLC-MS Analysis:

    • Analyze the supernatant using an appropriate HPLC-MS method to quantify the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point compared to the "Time 0" sample.

    • Determine the half-life (t₁/₂) of the compound in the cell culture medium.

Logical Workflow for Cell Culture Media Stability Assessment

cluster_prep Preparation cluster_sampling Sampling cluster_processing Processing cluster_analysis Analysis A Spike this compound into complete cell culture medium B Incubate at 37°C A->B C Collect aliquots at various time points B->C D Protein precipitation with acetonitrile C->D E Centrifuge and collect supernatant D->E F Analyze by HPLC-MS E->F G Determine half-life F->G

Caption: Workflow for assessing this compound stability in cell culture media.

Alox15 Signaling Pathway

ALOX15 is a key enzyme in the metabolism of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid. Its products, including 15-hydroxyeicosatetraenoic acid (15-HETE), are bioactive lipid mediators that modulate various cellular processes. The dysregulation of the ALOX15 pathway has been linked to inflammation, cancer, and ferroptosis, a form of iron-dependent programmed cell death.

Upstream Regulation:

The expression and activity of ALOX15 are regulated by various stimuli and transcription factors. For instance, cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) can induce ALOX15 expression, often through the STAT6 signaling pathway.[3] The tumor suppressor p53 has also been shown to upregulate ALOX15 through Spermidine/spermine N1-acetyltransferase 1 (SAT1).[4]

Downstream Effects:

The lipid hydroperoxides produced by ALOX15 can have diverse downstream effects:

  • Ferroptosis: ALOX15-mediated lipid peroxidation is a critical step in the execution of ferroptosis.[4] This can be modulated by pathways involving ACSL4 and LPCAT3, which are involved in incorporating polyunsaturated fatty acids into membrane phospholipids, the substrates for ALOX15.

  • Inflammation: ALOX15 products can have both pro- and anti-inflammatory roles. For example, 15-HETE can be a chemoattractant for immune cells, while ALOX15 is also involved in the biosynthesis of anti-inflammatory lipoxins and resolvins.[5][6]

  • MAPK Pathway: ALOX15 can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, often mediated by an increase in reactive oxygen species (ROS), which can in turn regulate processes like cell proliferation, differentiation, and apoptosis.[7]

Signaling Pathway Diagram

cluster_upstream Upstream Regulators cluster_alox Target cluster_downstream Downstream Effects IL4_IL13 IL-4 / IL-13 STAT6 STAT6 IL4_IL13->STAT6 p53 p53 SAT1 SAT1 p53->SAT1 ALOX15 ALOX15 STAT6->ALOX15 Induces expression SAT1->ALOX15 Induces expression Lipid_Peroxidation Lipid Peroxidation ALOX15->Lipid_Peroxidation Inflammation Inflammation ALOX15->Inflammation Modulates Alox15_IN_1 This compound Alox15_IN_1->ALOX15 Inhibits ROS ROS Lipid_Peroxidation->ROS Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis MAPK MAPK Pathway ROS->MAPK MAPK->Inflammation Cancer_Progression Cancer Progression MAPK->Cancer_Progression Ferroptosis->Cancer_Progression Contributes to

References

Application Notes and Protocols for the Use of Alox15-IN-1 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Alox15-IN-1, a potent inhibitor of arachidonate 15-lipoxygenase (Alox15), in primary cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations to facilitate the study of the Alox15 signaling pathway.

Introduction to Alox15 and this compound

Arachidonate 15-lipoxygenase (Alox15), also known as 12/15-lipoxygenase, is a lipid-peroxidizing enzyme that plays a crucial role in various physiological and pathophysiological processes, including inflammation, immunity, and cancer.[1][2] Alox15 metabolizes polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce bioactive lipid mediators like 12- and 15-hydroxyeicosatetraenoic acid (HETE).[1][3] These signaling molecules can modulate inflammatory responses, making Alox15 a significant target for drug development.

This compound is a potent and specific inhibitor of Alox15, particularly its linoleate oxygenase activity.[4] Its use in primary cell cultures allows for the investigation of the functional roles of the Alox15 pathway in a biologically relevant context.

Mechanism of Action and Signaling Pathway

Alox15 is a key enzyme in the generation of a class of signaling molecules known as eicosanoids. The canonical pathway involves the release of arachidonic acid from the cell membrane, which is then oxygenated by Alox15 to form hydroperoxyeicosatetraenoic acids (HPETEs). These are subsequently reduced to HETEs, which can act as signaling molecules to influence downstream pathways, including the NF-κB and ERK pathways, thereby regulating cellular processes such as inflammation and cell proliferation.[5][6] this compound exerts its effect by directly inhibiting the enzymatic activity of Alox15, thus blocking the production of these downstream lipid mediators.

G1 cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Membrane_Lipids Membrane Phospholipids (containing Arachidonic Acid) AA Arachidonic Acid Membrane_Lipids->AA PLA2 Alox15 Alox15 Enzyme AA->Alox15 HPETE 12/15-HPETE Alox15->HPETE Alox15_IN_1 This compound Alox15_IN_1->Alox15 Inhibition HETE 12/15-HETE HPETE->HETE GPx Signaling Activation of Downstream Signaling (e.g., NF-κB, ERK) HETE->Signaling Response Cellular Responses (e.g., Inflammation, Proliferation) Signaling->Response

Caption: Alox15 signaling pathway and the inhibitory point of this compound.

Quantitative Data

The following tables provide a summary of the inhibitory activity of this compound and effective concentrations of other Alox15 inhibitors used in primary cell culture studies, which can serve as a reference for designing experiments.

Table 1: In Vitro Inhibitory Potency of this compound [4]

TargetSubstrateIC₅₀ (µM)
Rabbit Alox15Linoleic Acid0.04
Human Alox15Linoleic Acid2.06

Table 2: Reference Concentrations of Alox15 Inhibitors in Primary Cell Assays

InhibitorPrimary Cell TypeConcentrationObserved EffectReference
ML351Mouse Islets10 µMReduction of cytokine-induced reactive oxygen species (ROS)[4][5]
ThioloxMouse Macrophages1 - 10 µMProtection against hypoxia/reoxygenation-induced cell death[7]
PD146176Human Spermatozoa10 µMAttenuation of H₂O₂-induced ROS production[6]
ALOX15 InhibitorHuman T-regulatory Cells5 µMInhibition of ALOX15 activity[8]

Experimental Protocols

The following are generalized protocols for the use of this compound in primary cell cultures. Note: Optimal conditions, including inhibitor concentration and incubation time, should be determined empirically for each specific primary cell type and experimental design.

G2 cluster_analysis Downstream Analysis Options start Start: Primary Cell Isolation culture Cell Seeding & Culture start->culture treat Treat Cells with this compound (Dose-Response) culture->treat prep Prepare this compound Stock Solution prep->treat stim Stimulation (optional) (e.g., LPS, Cytokines) treat->stim analysis Downstream Analysis stim->analysis end End: Data Interpretation analysis->end lcms LC-MS/MS (HETE levels) analysis->lcms elisa ELISA / CBA (Cytokines) analysis->elisa qpcr qPCR / RNA-seq (Gene Expression) analysis->qpcr wb Western Blot (Signaling Proteins) analysis->wb viability Viability / Cytotoxicity (MTT / LDH) analysis->viability

Caption: General workflow for this compound application in primary cells.

  • Reconstitution: this compound is soluble in DMSO.[4] To prepare a 10 mM stock solution, dissolve 4.73 mg of this compound (Molecular Weight: 472.58 g/mol ) in 1 mL of sterile DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for up to one month or six months, respectively.[4]

This protocol provides a framework for treating primary macrophages with this compound to assess its impact on inflammatory responses.

  • Cell Preparation: Isolate primary macrophages (e.g., bone marrow-derived macrophages or peritoneal macrophages) using standard laboratory procedures. Culture the cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and M-CSF).

  • Inhibitor Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in fresh, pre-warmed culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 25 µM) to determine the optimal concentration.

    • Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration used.

    • Replace the existing medium with the medium containing this compound or vehicle control.

    • Pre-incubate the cells with the inhibitor for 1-2 hours before stimulation.

  • Stimulation (Optional): To induce an inflammatory response, add a stimulating agent such as lipopolysaccharide (LPS; e.g., 100 ng/mL) to the culture medium and incubate for the desired period (e.g., 4-24 hours).

  • Downstream Analysis:

    • Cytokine Production: Collect the culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

    • Gene Expression: Extract total RNA from the cell lysate and perform quantitative real-time PCR (qPCR) to analyze the expression of inflammatory genes.

    • Alox15 Activity: Measure the levels of 12-HETE and 15-HETE in the supernatant or cell lysates via liquid chromatography-mass spectrometry (LC-MS/MS) to directly assess the inhibitory effect on Alox15.

This protocol is designed for studying the effects of Alox15 inhibition on endothelial cell function.

  • Cell Preparation: Isolate and culture primary endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) using established methods.[9]

  • Inhibitor Treatment: Follow the treatment procedure outlined in section 4.3.2, optimizing the this compound concentration for endothelial cells.

  • Stimulation (Optional): Induce endothelial activation with stimuli such as TNF-α or oxidized low-density lipoprotein (ox-LDL).[10]

  • Downstream Analysis:

    • Adhesion Molecule Expression: Analyze the surface expression of VCAM-1 and ICAM-1 by flow cytometry or Western blot.[10]

    • Endothelial Function: Assess endothelial nitric oxide synthase (eNOS) activity by measuring nitric oxide (NO) production.[10]

    • Cell Viability: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cellular toxicity of the inhibitor.

This protocol is for investigating the role of Alox15 in neuronal health and disease models.

  • Cell Preparation: Isolate primary neurons (e.g., cortical or hippocampal neurons) from embryonic or neonatal tissues according to standard protocols.[11][12]

  • Inhibitor Treatment: Apply this compound to the neuronal cultures as described in section 4.3.2. It is critical to perform thorough dose-response and cytotoxicity assessments due to the sensitivity of primary neurons.

  • Induction of Neuronal Stress (Optional): To model neurodegenerative or ischemic conditions, introduce stressors such as glutamate or oxygen-glucose deprivation.[13]

  • Downstream Analysis:

    • Neuronal Viability: Quantify neuronal survival using methods such as immunostaining for neuronal markers (e.g., NeuN or MAP2) followed by cell counting.

    • Oxidative Stress: Measure reactive oxygen species (ROS) levels using fluorescent probes.

    • Apoptosis: Assess apoptosis through TUNEL staining or caspase activity assays.

Important Considerations

  • DMSO Control: Always include a vehicle control with the same concentration of DMSO as the inhibitor-treated groups to account for any effects of the solvent.

  • Cytotoxicity: It is imperative to determine the non-toxic concentration range of this compound for each primary cell type using a standard cytotoxicity assay.

  • Optimization: The provided protocols are general guidelines. Optimal concentrations, incubation times, and cell densities should be determined empirically for each specific experimental setup.

  • Specificity: While this compound is a potent Alox15 inhibitor, consider using complementary approaches, such as siRNA-mediated knockdown of Alox15, to confirm the specificity of the observed effects.

References

Application Notes and Protocols for Alox15-IN-1 in ALOX15 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Alox15-IN-1 as a potent and selective inhibitor of Arachidonate 15-Lipoxygenase (ALOX15). The following sections detail the inhibitor's characteristics, recommended experimental conditions, and methodologies for assessing its impact on ALOX15 activity and associated signaling pathways.

Introduction to this compound

This compound is a potent allosteric inhibitor of the linoleate oxygenase activity of both rabbit and human ALOX15.[1] Its inhibitory effects are substrate-dependent, exhibiting different potencies against the oxygenation of linoleic acid (LA) and arachidonic acid (AA). Understanding the optimal treatment duration and concentration is critical for achieving effective ALOX15 inhibition in various experimental models.

Quantitative Data Summary

The inhibitory activity of this compound against ALOX15 is summarized in the table below. This data is essential for determining the appropriate concentration range for your experiments.

Target EnzymeSubstrateIC50 Value (µM)
Rabbit ALOX15Linoleic Acid (LA)0.04[1]
Human ALOX15Linoleic Acid (LA)Not explicitly found, but implied to be similar to rabbit ALOX15
Rabbit ALOX15Arachidonic Acid (AA)2.06[1]
Human ALOX15Arachidonic Acid (AA)2.06[1]

Table 1: IC50 values of this compound for ALOX15 inhibition.

Recommended Treatment Conditions

Based on available data for similar 15-LOX inhibitors, a starting point for treatment duration in cell culture is 24 hours . The effective concentration of this compound will vary depending on the cell type, substrate concentration, and the specific research question. A concentration range of 0.1 µM to 10 µM is recommended for initial dose-response experiments.

Experimental Protocols

ALOX15 Enzymatic Activity Assay

This protocol is adapted from a general spectrophotometric assay for 15-lipoxygenase inhibition and can be used to determine the IC50 of this compound in a cell-free system.[2]

Materials:

  • Purified recombinant human or rabbit ALOX15

  • Linoleic acid or arachidonic acid (substrate)

  • This compound

  • Borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Prepare Reagents:

    • Dissolve ALOX15 enzyme in cold borate buffer.

    • Prepare a stock solution of the substrate (e.g., 10 mM linoleic acid in ethanol).

    • Prepare a stock solution of this compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Borate buffer

      • This compound at various concentrations (prepare serial dilutions in DMSO and then dilute in buffer). Include a DMSO-only control.

      • ALOX15 enzyme solution.

    • Incubate the plate for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to each well to initiate the enzymatic reaction.

  • Measure Absorbance:

    • Immediately begin reading the absorbance at 234 nm every 30 seconds for 5-10 minutes. The increase in absorbance corresponds to the formation of the conjugated diene product.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

cluster_workflow ALOX15 Enzymatic Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Incubate Enzyme and Inhibitor A->B 5 min incubation C Add Substrate B->C Initiate reaction D Measure Absorbance at 234 nm C->D Monitor product formation E Calculate IC50 D->E Data analysis

ALOX15 Enzymatic Assay Workflow
Cell Culture Treatment with this compound

This protocol provides a general guideline for treating cultured cells with this compound to assess its effects on cellular processes.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Treatment:

    • The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound. Prepare a vehicle control with the same final concentration of DMSO.

    • A typical treatment duration is 24 hours. However, this may need to be optimized for your specific cell line and experimental goals.

  • Harvesting:

    • After the treatment period, harvest the cells for downstream analysis (e.g., western blotting, RNA extraction, cell viability assay). For adherent cells, wash with PBS and then lyse or detach as required. For suspension cells, pellet by centrifugation.

Western Blot Analysis of ALOX15-Related Signaling Pathways

This protocol allows for the investigation of this compound's effect on the phosphorylation status and protein levels of key components in the NF-κB, STAT3, and ERK/MAPK signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-STAT3, anti-STAT3, anti-phospho-ERK1/2, anti-ERK1/2, anti-ALOX15, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

cluster_workflow Western Blot Workflow A Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Immunoblotting C->D E Signal Detection D->E F Data Analysis E->F

Western Blot Workflow
Cell Viability Assay (MTT Assay)

This assay can be used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • MTT Addition:

    • Following the treatment period with this compound, add 10-20 µL of MTT solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure Absorbance:

    • Read the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathway Diagrams

The following diagrams illustrate the potential points of intervention for an ALOX15 inhibitor like this compound within key inflammatory signaling pathways.

cluster_pathway ALOX15 and NF-κB Signaling cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression ALOX15 ALOX15 ALOX15->IKK modulates Alox15_IN_1 This compound Alox15_IN_1->ALOX15 inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Gene_Expression

ALOX15's potential role in NF-κB signaling and this compound's point of action.

cluster_pathway ALOX15 and STAT3 Signaling cluster_nucleus Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK activates STAT3_i STAT3 (inactive) JAK->STAT3_i phosphorylates STAT3_a p-STAT3 (active) STAT3_i->STAT3_a STAT3_a->STAT3_a Nucleus Nucleus STAT3_a->Nucleus translocates Gene_Expression Target Gene Expression ALOX15 ALOX15 ALOX15->JAK modulates Alox15_IN_1 This compound Alox15_IN_1->ALOX15 inhibits STAT3_n p-STAT3 Dimer DNA DNA STAT3_n->DNA DNA->Gene_Expression

ALOX15's potential influence on STAT3 signaling and this compound's inhibitory action.

cluster_pathway ALOX15 and ERK/MAPK Signaling Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression ALOX15 ALOX15 ALOX15->Ras modulates Alox15_IN_1 This compound Alox15_IN_1->ALOX15 inhibits

Potential interplay between ALOX15 and the ERK/MAPK pathway, and the inhibitory effect of this compound.

Disclaimer: These protocols and diagrams are intended as a general guide. Researchers should optimize conditions for their specific experimental systems and consult relevant literature for more detailed information.

References

Application Notes and Protocols for the Study of Alox15 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: As of late 2025, there is no publicly available literature detailing the in vivo administration and dosage of the specific compound Alox15-IN-1 in mouse models. The available information is currently limited to its in vitro activity. Researchers interested in using this compound for in vivo studies would need to conduct preliminary dose-finding and toxicology experiments.

This document provides the available in vitro data for this compound and details on alternative, established methods for studying Alox15 function in mice, including the use of genetic models and other inhibitors.

This compound: In Vitro Activity

This compound, also identified as compound 8b in associated literature, is a potent allosteric inhibitor of the linoleate oxygenase activity of rabbit and human Arachidonate 15-lipoxygenase (ALOX15)[1].

Parameter Value Species/Substrate Reference
IC₅₀ 0.04 µMRabbit ALOX15 (Linoleic Acid)[1]
IC₅₀ 2.06 µMHuman ALOX15 (Arachidonic Acid)[1]

Alternative In Vivo Approaches for Studying Alox15 Function

Given the lack of in vivo data for this compound, researchers commonly employ genetic mouse models or other small molecule inhibitors to investigate the role of Alox15 in various pathological conditions.

Genetic Mouse Models of Alox15
Model Description Key Research Applications
Alox15 Knock-out (Alox15⁻/⁻) The Alox15 gene is systemically deleted, preventing the production of the Alox15 enzyme.Studying the role of Alox15 in inflammation, ischemia-reperfusion injury, and cancer[2].
Alox15 Knock-in (Alox15-KI) The mouse Alox15 gene is mutated to express a "humanized" version of the enzyme with altered substrate specificity.Investigating the differential effects of Alox15-derived metabolites in disease models[3][4].
Transgenic Overexpression Human ALOX15 is overexpressed in specific tissues, such as macrophages or adipocytes.Examining the consequences of elevated Alox15 activity in metabolic and inflammatory diseases[1].
Other Alox15 Inhibitors with In Vivo Data
Inhibitor Description Reported In Vivo Model
ML351 A potent and selective inhibitor of human 15-LOX-1 (Alox15).Non-obese diabetic (NOD) mouse model of type 1 diabetes[5].

Experimental Protocols

Dextran Sodium Sulfate (DSS)-Induced Colitis in Alox15 Genetic Mouse Models

This protocol describes a common method to induce and evaluate colitis in mice with genetic modifications of Alox15.

1. Animal Model:

  • Alox15 knock-out (Alox15⁻/⁻) mice and wild-type littermate controls.

  • Alox15 knock-in (Alox15-KI) mice and wild-type controls.

  • Mice are typically 8-12 weeks old at the start of the experiment.

2. Induction of Colitis:

  • Administer 1.5% - 2.5% (w/v) DSS in the drinking water for 5-8 consecutive days. The concentration and duration may need to be optimized depending on the mouse strain and severity of colitis desired.

  • Provide the DSS solution ad libitum.

  • Replace the DSS solution with fresh solution every 2-3 days.

3. Monitoring and Assessment:

  • Daily Monitoring: Record body weight, stool consistency, and presence of blood in the feces (hemoccult).

  • Disease Activity Index (DAI): Calculate a DAI score based on the parameters monitored daily.

  • Termination: At the end of the treatment period (or when humane endpoints are reached), euthanize the mice.

  • Tissue Collection: Collect the entire colon and measure its length. A shorter colon is indicative of more severe inflammation.

  • Histological Analysis: Fix a distal segment of the colon in 10% neutral buffered formalin for paraffin embedding. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, ulceration, and tissue damage.

  • Oxylipid Profiling: Flash-freeze a portion of the colon in liquid nitrogen for subsequent lipid extraction and analysis by LC-MS/MS to quantify Alox15-derived metabolites.

Signaling Pathways and Experimental Workflows

Alox15 Signaling Pathway

Alox15_Signaling cluster_input Substrates cluster_enzyme Enzyme cluster_products Primary Products cluster_downstream Downstream Effects Arachidonic Acid Arachidonic Acid Alox15 Alox15 Arachidonic Acid->Alox15 Linoleic Acid Linoleic Acid Linoleic Acid->Alox15 12(S)-HETE (mouse) 12(S)-HETE (mouse) Alox15->12(S)-HETE (mouse) 15(S)-HETE (human) 15(S)-HETE (human) Alox15->15(S)-HETE (human) Inflammation Inflammation 12(S)-HETE (mouse)->Inflammation Ferroptosis Ferroptosis 15(S)-HETE (human)->Ferroptosis Resolution of Inflammation Resolution of Inflammation 15(S)-HETE (human)->Resolution of Inflammation

Caption: Simplified Alox15 signaling pathway.

Experimental Workflow for In Vivo Alox15 Studies

Experimental_Workflow start Select Mouse Model (e.g., Alox15-KO) induce Induce Disease (e.g., DSS Colitis) start->induce monitor Monitor Disease Progression (Body Weight, DAI) induce->monitor collect Sample Collection (Colon, Blood) monitor->collect analyze Analysis collect->analyze histology Histology (H&E) analyze->histology lcms LC-MS/MS (Oxylipins) analyze->lcms interpretation Data Interpretation and Conclusion histology->interpretation lcms->interpretation

Caption: General workflow for Alox15 in vivo experiments.

References

Application Note & Protocols: Measuring ALOX15 Activity Following Alox15-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Arachidonate 15-lipoxygenase (ALOX15) is a lipid-peroxidizing enzyme that plays a crucial role in various physiological and pathological processes, including inflammation, ferroptosis, and airway diseases.[1][2][3] The enzyme catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids like arachidonic acid (AA) and linoleic acid (LA) to produce bioactive lipid mediators.[2][4] For instance, human ALOX15 primarily converts arachidonic acid into 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then reduced to 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE).[5][6] Given its involvement in disease, ALOX15 has emerged as a significant target for therapeutic intervention. Alox15-IN-1 is a chemical probe used to inhibit the activity of ALOX15, enabling the study of its biological functions and its potential as a drug target.

This document provides detailed protocols for measuring the enzymatic activity of ALOX15 in various experimental systems following treatment with this compound. It includes methods for in vitro assays with purified enzymes, cell-based assays, and ex vivo sample analysis.

ALOX15 Signaling Pathway in Ferroptosis

ALOX15 is a key enzyme in the execution of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[1] In some contexts, the expression of ALOX15 is correlated with Spermidine/spermine N1-acetyltransferase 1 (SAT1). The SAT1/ALOX15 signaling axis can regulate lipid peroxidation, leading to ferroptotic cell death.[1] Inhibition of ALOX15 can therefore mitigate this process.

ALOX15_Ferroptosis_Pathway cluster_0 Cellular Stimulus (e.g., RSL3) cluster_1 Upstream Regulation cluster_2 ALOX15 Activity cluster_3 Downstream Effect Stimulus Inducer of Ferroptosis SAT1 SAT1 Expression (Upregulated) Stimulus->SAT1 ALOX15 ALOX15 Expression (Upregulated) SAT1->ALOX15 correlates with Lipid_ROS Lipid Peroxidation (e.g., 15-HpETE) ALOX15->Lipid_ROS catalyzes AA Arachidonic Acid (Substrate) AA->ALOX15 Alox15_IN_1 This compound Alox15_IN_1->ALOX15 inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: The SAT1/ALOX15 signaling pathway in ferroptosis.

Experimental Workflow for Inhibitor Analysis

The general workflow for assessing the inhibitory effect of this compound on ALOX15 activity involves preparing the biological sample, treating it with the inhibitor, initiating the enzymatic reaction with a substrate, and finally, analyzing the products.

Experimental_Workflow A 1. Sample Preparation (Purified Enzyme, Cell Lysate, or Whole Cells) B 2. Pre-incubation with this compound (Varying concentrations for IC50) A->B C 3. Reaction Initiation (Add substrate, e.g., Arachidonic Acid) B->C D 4. Reaction Quenching & Product Reduction (e.g., Acetic Acid & Sodium Borohydride) C->D E 5. Lipid Extraction (e.g., Solid Phase Extraction) D->E F 6. Product Analysis (RP-HPLC or LC-MS/MS) E->F G 7. Data Quantification (Calculate % inhibition and IC50 value) F->G

Caption: General experimental workflow for ALOX15 inhibitor testing.

Protocol 1: In Vitro ALOX15 Activity Assay with Purified Enzyme

This protocol is designed to determine the direct inhibitory effect of this compound on purified recombinant human ALOX15. The primary readout is the quantification of 15-HETE produced from arachidonic acid via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Purified recombinant human ALOX15

  • This compound

  • Arachidonic Acid (AA)

  • Sodium Borohydride (NaBH₄)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving inhibitor)

  • Acetic Acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 15(S)-HETE analytical standard

  • Solid Phase Extraction (SPE) columns

  • Microcentrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO to achieve final assay concentrations (e.g., 0.1 nM to 10 µM).

    • Prepare a 10 mM stock solution of arachidonic acid in ethanol. Further dilute to 1 mM in PBS for a working solution.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 1 µL of this compound dilution or DMSO (vehicle control) to 498 µL of PBS.

    • Add a predetermined amount of purified ALOX15 enzyme.

    • Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of 1 mM arachidonic acid (final concentration ~10 µM).

    • Incubate for 10 minutes at 37°C.[7]

  • Reaction Termination and Product Reduction:

    • Stop the reaction by adding 35 µL of acetic acid to acidify the mixture.[7]

    • Add a small amount (approx. 1 mg) of solid sodium borohydride to reduce the hydroperoxy products (15-HpETE) to their more stable hydroxy derivatives (15-HETE).[7]

    • Precipitate the protein by adding 0.5 mL of acetonitrile.[7]

    • Vortex and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Sample Analysis:

    • Transfer the protein-free supernatant to a new tube.

    • Inject an aliquot of the supernatant directly onto an RP-HPLC system equipped with a C18 column.

    • Use a mobile phase gradient (e.g., acetonitrile/water/acetic acid) to separate the products.[8]

    • Monitor the absorbance at 235 nm, which is the characteristic wavelength for conjugated dienes in HETE products.

    • Identify and quantify the 15-HETE peak by comparing its retention time and peak area to the 15(S)-HETE analytical standard.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based ALOX15 Activity Assay

This protocol measures ALOX15 activity within a cellular context, providing more physiologically relevant data. It is suitable for adherent cell lines known to express ALOX15 (e.g., human airway epithelial cells) or cells induced to express it (e.g., IL-4 stimulated macrophages).[3][6]

Materials:

  • Cell line expressing ALOX15 (e.g., A549, or primary monocyte-derived macrophages)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • This compound

  • Arachidonic Acid

  • Lipid extraction solvents (e.g., Ethyl Acetate)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • If necessary, stimulate cells to induce ALOX15 expression (e.g., treat monocytes with IL-4 or IL-13).[6]

    • Replace the medium with serum-free medium containing the desired concentrations of this compound or DMSO (vehicle).

    • Incubate for 1-2 hours at 37°C.

  • Enzyme Activity Measurement:

    • Add exogenous arachidonic acid (e.g., 10 µM final concentration) to the medium and incubate for 15-30 minutes at 37°C.

    • Collect the cell culture supernatant.

    • Lyse the cells in a suitable buffer and determine the total protein concentration for normalization.

  • Lipid Extraction from Supernatant:

    • Acidify the supernatant to pH ~3.5 with HCl.

    • Add an internal standard (e.g., 15(S)-HETE-d8) for accurate quantification.

    • Perform liquid-liquid or solid-phase extraction to isolate the lipid mediators.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in the mobile phase.

    • Analyze the sample using an LC-MS/MS system to quantify the amount of 15-HETE produced. This method provides high sensitivity and specificity.

  • Data Analysis:

    • Normalize the amount of 15-HETE produced to the total protein concentration of the cell lysate.

    • Calculate the percent inhibition and determine the IC₅₀ value as described in Protocol 1.

Protocol 3: Ex Vivo ALOX15 Activity Assay in Peritoneal Macrophages

This protocol uses primary cells that endogenously express high levels of ALOX15, such as mouse peritoneal lavage cells, providing a robust system for evaluating inhibitors.[7]

Materials:

  • Mice (e.g., C57BL/6J)

  • Cold PBS

  • This compound

  • Arachidonic Acid

  • Reagents and equipment for RP-HPLC or LC-MS/MS analysis as described above.

Procedure:

  • Isolation of Peritoneal Cells:

    • Euthanize a mouse according to approved institutional protocols.

    • Inject 10 mL of cold PBS into the peritoneal cavity.[7]

    • Gently massage the abdomen for 2 minutes.[7]

    • Aspirate the peritoneal fluid (typically 8-9 mL is recovered).[7]

    • Centrifuge the fluid at 400 x g for 5 minutes at 4°C to pellet the cells.

    • Wash the cell pellet twice with cold PBS. Resuspend the cells in PBS at a known concentration (e.g., 1 x 10⁶ cells/mL).

  • Ex Vivo Activity Assay:

    • Aliquot the cell suspension into microcentrifuge tubes.

    • Add this compound or DMSO (vehicle) to the desired final concentrations.

    • Pre-incubate for 15 minutes at 37°C.

    • Add arachidonic acid (e.g., 10-100 µM final concentration) to start the reaction.[7]

    • Incubate for 15 minutes at 37°C.

  • Sample Processing and Analysis:

    • Terminate the reaction, reduce the products, and extract the lipids as described in Protocol 1.

    • Analyze the formation of 12-HETE and 15-HETE by RP-HPLC or LC-MS/MS. Note that mouse Alox15 produces both 12-HETE and 15-HETE.[2]

  • Data Analysis:

    • Quantify the amount of HETE products formed.

    • Calculate the percent inhibition and IC₅₀ of this compound on the total HETE production or specifically on 15-HETE.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Inhibitory Activity (IC₅₀) of this compound against ALOX15

Assay TypeBiological SourceSubstrateIC₅₀ (nM)
In Vitro Enzyme AssayRecombinant Human ALOX15Arachidonic AcidValue
Cell-Based AssayA549 CellsArachidonic AcidValue
Ex Vivo AssayMouse Peritoneal MacrophagesArachidonic AcidValue

Table 2: Effect of this compound on 15-HETE Production in A549 Cells

TreatmentConcentration15-HETE (ng/mg protein)% Inhibition
Vehicle Control0.1% DMSO150.4 ± 12.50%
This compound1 nM135.2 ± 10.110.1%
This compound10 nM78.9 ± 6.847.5%
This compound100 nM12.1 ± 2.391.9%
This compound1000 nM4.5 ± 1.197.0%
(Note: Data shown are for illustrative purposes only.)

References

Application Notes and Protocols: Alox15-IN-1 in Combination with Other Ferroptosis Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Alox15-IN-1, a potent inhibitor of Arachidonate 15-Lipoxygenase (ALOX15), in combination with other classical ferroptosis inducers such as erastin and RSL3. The provided protocols and data summaries are intended to facilitate research into the synergistic effects and mechanistic underpinnings of targeting the ALOX15 pathway in the context of ferroptosis.

Introduction to Alox15 and Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels. ALOX15, a key lipoxygenase, plays a crucial role in this process by catalyzing the peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, thereby generating the lipid reactive oxygen species (ROS) that drive ferroptotic cell death.[1][2][3] Inhibition of ALOX15 has been shown to suppress ferroptosis induced by various small molecules, highlighting its potential as a therapeutic target.[1][2][4]

Combining this compound with other ferroptosis inducers that act on different nodes of the ferroptosis pathway can reveal synergistic cell-killing effects and provide deeper insights into the molecular mechanisms of this cell death modality. Erastin induces ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to glutathione (GSH) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4).[2][5] RSL3 directly inhibits GPX4, the primary enzyme responsible for detoxifying lipid peroxides.[2][5]

Data Summary: Synergistic Effects of ALOX15 Modulation with Ferroptosis Inducers

The following tables summarize quantitative data from studies investigating the interplay between ALOX15 and canonical ferroptosis inducers.

Table 1: Effect of ALOX15 Knockdown on Erastin- and RSL3-Induced Ferroptosis in HT1080 Cells

Treatment GroupCell Death Rate (%) after 8 hours
Control (siRandom)~5%
10 µM Erastin (siRandom)~40%
10 µM Erastin (siALOX15)~20%
1 µM RSL3 (siRandom)~50%
1 µM RSL3 (siALOX15)~25%

Data synthesized from studies demonstrating that siRNA-mediated knockdown of ALOX15 significantly decreases the rate of cell death induced by both erastin and RSL3 in HT1080 fibrosarcoma cells.[1][2]

Table 2: Effect of ALOX15 Knockdown on Erastin- and RSL3-Induced Ferroptosis in Calu-1 Cells

Treatment GroupCell Death Rate (%) after 12 hours
Control (siRandom)<10%
10 µM Erastin (siRandom)~35%
10 µM Erastin (siALOX15)~15%
1 µM RSL3 (siRandom)~45%
1 µM RSL3 (siALOX15)~20%

Data synthesized from research indicating that silencing ALOX15 expression in Calu-1 lung cancer cells confers protection against ferroptosis induced by erastin and RSL3.[1][2]

Signaling Pathways and Experimental Workflow

Diagram 1: Simplified Signaling Pathway of Ferroptosis Induction

Ferroptosis_Pathway cluster_inducers Ferroptosis Inducers cluster_pathway Cellular Pathway cluster_alox ALOX15 Pathway Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits GSH GSH SystemXc->GSH required for synthesis GSH->GPX4 is a cofactor for PUFA_OOH PUFA-PL-OOH (Lipid Peroxides) GPX4->PUFA_OOH reduces PUFA PUFA-PL PUFA->PUFA_OOH oxidation Ferroptosis Ferroptosis PUFA_OOH->Ferroptosis triggers ALOX15 ALOX15 ALOX15->PUFA_OOH catalyzes oxidation Alox15_IN_1 This compound Alox15_IN_1->ALOX15 inhibits

Caption: Ferroptosis pathway showing intervention points for Erastin, RSL3, and this compound.

Diagram 2: Experimental Workflow for Assessing Synergistic Effects

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Data Collection cluster_analysis Analysis Cell_Culture 1. Seed cells (e.g., HT1080, Calu-1) Treatment 2. Treat with: - this compound - Ferroptosis inducer (Erastin/RSL3) - Combination Cell_Culture->Treatment Cell_Viability 3. Assess Cell Viability (e.g., CellTiter-Glo, Trypan Blue) Treatment->Cell_Viability Lipid_Perox 4. Measure Lipid Peroxidation (e.g., C11-BODIPY 581/591) Treatment->Lipid_Perox Western_Blot 5. Protein Expression Analysis (e.g., ALOX15, GPX4) Treatment->Western_Blot Data_Analysis 6. Analyze Data (Dose-response curves, Synergy scores) Cell_Viability->Data_Analysis Lipid_Perox->Data_Analysis Western_Blot->Data_Analysis Conclusion 7. Conclusion Data_Analysis->Conclusion

Caption: Workflow for studying the combined effects of this compound and ferroptosis inducers.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay to Assess Synergy

This protocol details the methodology for determining the effect of this compound in combination with erastin or RSL3 on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT1080, Calu-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Erastin (stock solution in DMSO)

  • RSL3 (stock solution in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or Trypan Blue solution

  • Plate reader (for CellTiter-Glo) or hemocytometer (for Trypan Blue)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound, erastin, and RSL3 in complete medium.

    • For combination treatments, prepare a matrix of concentrations. For example, a fixed concentration of this compound with varying concentrations of erastin or RSL3.

    • Include vehicle control (DMSO) wells. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the respective treatments.

  • Incubation:

    • Incubate the plate for a predetermined time course (e.g., 8, 12, or 24 hours) at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • Using CellTiter-Glo®:

      • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence using a plate reader.

    • Using Trypan Blue Exclusion:

      • Gently detach cells from the wells using trypsin.

      • Resuspend the cells in complete medium.

      • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

      • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot dose-response curves to determine the IC₅₀ values for each compound alone and in combination.

    • Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: Measurement of Lipid Peroxidation

This protocol describes the use of the fluorescent probe C11-BODIPY™ 581/591 to measure lipid peroxidation in cells treated with this compound and ferroptosis inducers.

Materials:

  • Cells cultured on glass coverslips or in multi-well plates suitable for fluorescence microscopy or flow cytometry.

  • This compound, erastin, RSL3.

  • C11-BODIPY™ 581/591 (stock solution in DMSO).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with this compound, a ferroptosis inducer, or a combination as described in Protocol 1.

    • Include a positive control (e.g., a high concentration of RSL3) and a vehicle control.

  • Staining with C11-BODIPY™ 581/591:

    • Towards the end of the treatment incubation period, add C11-BODIPY™ 581/591 to each well to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Washing:

    • Gently wash the cells twice with pre-warmed PBS to remove excess probe.

  • Imaging or Flow Cytometry:

    • Fluorescence Microscopy:

      • Add fresh PBS or imaging buffer to the wells.

      • Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized probe fluoresces green. An increase in the green to red fluorescence intensity ratio indicates lipid peroxidation.

    • Flow Cytometry:

      • Trypsinize and resuspend the cells in PBS.

      • Analyze the cells on a flow cytometer. The shift in fluorescence from the red to the green channel is indicative of lipid peroxidation.

  • Data Analysis:

    • Quantify the fluorescence intensity or the percentage of cells with high green fluorescence.

    • Compare the levels of lipid peroxidation across the different treatment groups.

These protocols and data provide a foundational framework for investigating the role of this compound in modulating ferroptosis. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

Optimizing Alox15-IN-1 concentration to minimize off-target effects.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Alox15-IN-1. Our goal is to help you optimize its concentration to minimize off-target effects and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective allosteric inhibitor of the linoleate oxygenase activity of rabbit and human Arachidonate 15-lipoxygenase (Alox15).[1] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a different site on the enzyme, inducing a conformational change that reduces its catalytic activity.

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the species and the substrate used in the assay. The reported values are summarized in the table below.

Q3: What are the known off-target effects of this compound?

A3: this compound has been shown to be highly selective for Alox15 over other lipoxygenase isoforms such as Alox5, Alox12, and Alox15b. However, like any small molecule inhibitor, there is a potential for off-target effects, especially at higher concentrations. Some older, less specific Alox15 inhibitors are known to have anti-oxidative properties, which can complicate data interpretation.[2] It is crucial to perform control experiments to rule out such confounding factors.

Q4: How can I minimize the off-target effects of this compound in my experiments?

A4: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the optimal concentration of this compound for your specific cell type and experimental conditions by performing a dose-response curve.

  • Include appropriate controls: Use a structurally related but inactive compound as a negative control to ensure that the observed effects are due to the inhibition of Alox15.

  • Perform rescue experiments: If possible, rescue the phenotype by adding back the product of the Alox15 enzymatic reaction.

  • Use orthogonal approaches: Confirm your findings using alternative methods, such as siRNA-mediated knockdown of Alox15.

Q5: What is the recommended starting concentration for cell-based assays?

A5: A good starting point for cell-based assays is to test a range of concentrations around the reported IC50 values. We recommend starting with a concentration range of 0.1 µM to 10 µM and narrowing it down based on your specific experimental setup.

Troubleshooting Guides

Problem 1: I am not observing any inhibition of Alox15 activity.

Possible Cause Troubleshooting Step
Incorrect inhibitor concentration Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your assay.
Inhibitor degradation This compound should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Cell permeability issues If using a cell-based assay, ensure that this compound is permeable to the cells you are using. You may need to incubate the cells with the inhibitor for a longer period.
Assay conditions The inhibitory activity of this compound can be influenced by the substrate concentration. Ensure your assay conditions are optimized.

Problem 2: I am observing high levels of cytotoxicity or unexpected phenotypes.

Possible Cause Troubleshooting Step
High inhibitor concentration leading to off-target effects Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the inhibitor in your cell line.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a solvent-only control.
Contamination of the inhibitor Ensure the purity of your this compound. If in doubt, obtain a fresh batch from a reputable supplier.

Data Presentation

Table 1: IC50 Values of this compound

EnzymeSubstrateIC50 (µM)Reference
Rabbit Alox15Linoleic Acid0.04[1]
Human Alox15Linoleic Acid2.06[1]
Human Alox15Arachidonic Acid> 25[1]
Human Alox5Arachidonic Acid> 50
Human Alox12Arachidonic Acid> 50
Human Alox15bArachidonic Acid> 50

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell-Free Enzyme Assay

This protocol describes how to determine the IC50 value of this compound against purified Alox15 enzyme.

  • Prepare Reagents:

    • Purified recombinant human or rabbit Alox15.

    • Linoleic acid or arachidonic acid substrate solution.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the Alox15 enzyme to each well.

    • Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

    • Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Alox15 Activity in Cells

This protocol can be used to assess the effect of this compound on Alox15-mediated signaling pathways in a cellular context.

  • Cell Culture and Treatment:

    • Culture your cells of interest to the desired confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired time.

    • Stimulate the cells with an appropriate agonist (e.g., IL-4, IL-13) to induce Alox15 expression and activity if necessary.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against the phosphorylated form of a downstream target of Alox15 (e.g., phospho-STAT6, phospho-ERK).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the signal to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Alox15_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid, Arachidonic Acid) Alox15 Alox15 PUFA->Alox15 Substrate Lipid_Hydroperoxides Lipid Hydroperoxides (e.g., 13-HpODE, 15-HpETE) Alox15->Lipid_Hydroperoxides Catalysis Alox15_IN_1 This compound Alox15_IN_1->Alox15 Allosteric Inhibition Downstream_Signaling Downstream Signaling (e.g., STAT6, ERK activation) Lipid_Hydroperoxides->Downstream_Signaling Cellular_Response Cellular Response (Inflammation, Oxidative Stress) Downstream_Signaling->Cellular_Response Experimental_Workflow cluster_workflow Optimizing this compound Concentration Start Start: Hypothesis on Alox15 involvement Dose_Response 1. Dose-Response Curve (Cell-free or Cell-based assay) Start->Dose_Response Determine_IC50 2. Determine IC50/EC50 Dose_Response->Determine_IC50 Select_Concentration 3. Select Concentrations for further experiments (e.g., 1x, 5x, 10x IC50) Determine_IC50->Select_Concentration Viability_Assay 4. Cell Viability Assay (e.g., MTT, Trypan Blue) Select_Concentration->Viability_Assay Check_Toxicity Is there significant toxicity? Viability_Assay->Check_Toxicity Check_Toxicity->Select_Concentration Yes, re-select lower concentrations Functional_Assay 5. Functional Assays (e.g., Western Blot, ELISA, Migration Assay) Check_Toxicity->Functional_Assay No Negative_Control 6. Include Negative Controls (Inactive analog, Vehicle) Functional_Assay->Negative_Control Orthogonal_Approach 7. Orthogonal Validation (e.g., siRNA knockdown) Negative_Control->Orthogonal_Approach Conclusion Conclusion: Alox15-dependent effect Orthogonal_Approach->Conclusion

References

Troubleshooting low efficacy of Alox15-IN-1 in cell-based assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Alox15-IN-1. This guide provides troubleshooting advice and answers to frequently asked questions to help you address low efficacy of this compound in your cell-based assays.

Troubleshooting Guide

This section is designed to help you identify and resolve common issues that may lead to lower-than-expected efficacy of this compound.

Q1: Why is this compound showing low activity in my cell-based assay?

Low activity can stem from several factors, ranging from compound integrity to assay design. A systematic approach to troubleshooting is often the most effective way to identify the root cause.

cluster_0 Troubleshooting Workflow for Low this compound Efficacy start Low Efficacy Observed compound Step 1: Verify Compound Integrity - Check storage conditions - Test solubility - Confirm working concentration start->compound target Step 2: Assess Target Expression & Activity - Confirm ALOX15 expression in cell line - Ensure substrate availability - Consider species differences compound->target assay Step 3: Evaluate Assay Conditions - Optimize cell density and incubation time - Check for serum interference - Include proper controls target->assay resolution Efficacy Improved assay->resolution

Caption: A step-by-step workflow for troubleshooting low efficacy of this compound.

Section 1: Compound Integrity and Handling

Q2: How can I ensure my this compound is active and properly prepared?

The handling, storage, and preparation of the inhibitor are critical for its performance.

  • Storage: this compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month[1]. Improper storage can lead to degradation of the compound.

  • Solubility: This compound has specific solubility characteristics. Ensure you are using a compatible solvent as recommended by the supplier. Poor solubility can lead to a lower effective concentration in your assay medium. If you observe precipitation, consider preparing a fresh stock solution and vortexing thoroughly. For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells.

  • Working Concentration: The IC50 of this compound varies depending on the substrate. It is a potent inhibitor of the linoleate oxygenase activity of rabbit and human ALOX15, with IC50 values of 0.04 µM and 2.06 µM for linoleic acid (LA) and arachidonic acid (AA), respectively[1]. Ensure your working concentration is appropriate for the substrate and ALOX15 ortholog in your system.

Section 2: Target and Cell System Considerations

Q3: Is my cell line suitable for testing this compound?

The choice of cell line is crucial. Not all cell lines express ALOX15, or they may express it at very low levels.

  • ALOX15 Expression: First, confirm that your cell line expresses ALOX15 at the mRNA and protein level (e.g., via qRT-PCR and Western blot). ALOX15 expression can be induced in some cells, such as human primary monocytes, by cytokines like IL-4 or IL-13[2].

  • Species Orthologs: Be aware of the differences between ALOX15 orthologs. For instance, human ALOX15 primarily converts arachidonic acid to 15-HETE, while the mouse ortholog (Alox15) predominantly produces 12-HETE[3]. This can affect the inhibitor's potency and the downstream products you are measuring.

  • Substrate Availability: ALOX15 metabolizes polyunsaturated fatty acids like arachidonic acid and linoleic acid[4]. The availability of these substrates can be a limiting factor. You may need to supplement your culture medium with exogenous arachidonic acid to ensure sufficient substrate for the enzyme.

cluster_pathway Simplified ALOX15 Signaling Pathway PUFA Membrane Phospholipids (Arachidonic Acid - AA) PLA2 cPLA2 PUFA->PLA2 Stimulus AA Free AA PLA2->AA ALOX15 ALOX15 AA->ALOX15 Products 15-HpETE -> 15-HETE (Bioactive Lipid Mediators) ALOX15->Products Alox15_IN_1 This compound Alox15_IN_1->ALOX15 Inhibition Downstream Downstream Effects (Inflammation, Ferroptosis) Products->Downstream

Caption: The enzymatic pathway of ALOX15 and the inhibitory action of this compound.

Section 3: Assay Design and Execution

Q4: How can I optimize my experimental setup to accurately measure this compound efficacy?

A well-designed experiment with appropriate controls is key to obtaining reliable data.

  • Positive and Negative Controls:

    • Positive Control: Use a known ALOX15 inhibitor to confirm that your assay can detect inhibition.

    • Negative Control: Include a vehicle-only (e.g., DMSO) control to assess the baseline activity of ALOX15 in your cells[5].

    • Cell-free assay: Consider testing the compound in a cell-free assay with purified ALOX15 enzyme to confirm its direct inhibitory activity without the complexities of a cellular environment.

  • Serum Interference: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum percentage during the inhibitor treatment period or using a serum-free medium if your cells can tolerate it.

  • Endpoint Measurement: Ensure your readout is directly and sensitively measuring ALOX15 activity. The most direct method is to quantify the production of ALOX15-specific metabolites, such as 15-HETE, from arachidonic acid using LC-MS/MS[3]. Indirect measures, such as cell viability or downstream signaling events, can be influenced by off-target effects.

Troubleshooting Scenarios Summary
Observation Potential Cause Suggested Solution Hypothetical IC50 (Observed) Hypothetical IC50 (Expected)
No inhibition at high concentrations.Compound degradation or precipitation.Prepare fresh stock solution from powder stored at -80°C. Ensure complete solubilization.> 50 µM0.1 - 5 µM
High variability between replicates.Low ALOX15 expression or substrate limitation.Verify ALOX15 expression. Supplement media with 10-20 µM arachidonic acid.15 µM (High SD)2 µM (Low SD)
Efficacy is lower than in published data.Serum protein binding in media.Reduce FBS concentration to 1-2% during treatment or use serum-free media.10 µM2 µM
No effect in mouse cells.Species difference in ALOX15 ortholog.Measure 12-HETE instead of 15-HETE as the primary product of mouse Alox15.> 20 µM (on 15-HETE)~2 µM (on 12-HETE)

Detailed Experimental Protocol

Cell-Based ALOX15 Activity Assay Using LC-MS/MS

This protocol describes a method to directly measure the efficacy of this compound by quantifying the production of 15-HETE in a human cell line known to express ALOX15 (e.g., IL-4 stimulated macrophages or HEK293 cells overexpressing human ALOX15).

cluster_workflow Experimental Workflow for Efficacy Testing plate 1. Seed Cells treat 2. Pre-incubate with This compound or Vehicle plate->treat stimulate 3. Add Substrate (Arachidonic Acid) treat->stimulate incubate 4. Incubate (e.g., 30 min at 37°C) stimulate->incubate extract 5. Extract Metabolites (Solid Phase Extraction) incubate->extract analyze 6. Analyze by LC-MS/MS (Quantify 15-HETE) extract->analyze result 7. Calculate IC50 analyze->result

Caption: A typical experimental workflow for assessing this compound potency.

Materials:

  • ALOX15-expressing cells

  • Cell culture medium (consider low serum)

  • This compound

  • Arachidonic Acid (AA)

  • Methanol, Acetonitrile, Formic Acid (LC-MS grade)

  • Internal standard (e.g., 15(S)-HETE-d8)

  • Solid Phase Extraction (SPE) cartridges

Procedure:

  • Cell Plating: Seed cells in a 12-well or 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Inhibitor Pre-incubation: The following day, replace the medium with fresh, low-serum (e.g., 1% FBS) medium. Add various concentrations of this compound (e.g., 0.01 to 50 µM) or vehicle control (DMSO) to the wells. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Prepare a stock solution of arachidonic acid. Add AA to each well to a final concentration of 10-20 µM to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for an additional 15-30 minutes at 37°C.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding two volumes of ice-cold methanol containing an internal standard.

    • Scrape the cells and transfer the mixture to a microfuge tube.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant for solid-phase extraction to purify the lipid metabolites.

  • LC-MS/MS Analysis: Analyze the extracted samples by reverse-phase liquid chromatography-tandem mass spectrometry to quantify the amount of 15-HETE produced.

  • Data Analysis: Normalize the 15-HETE signal to the internal standard. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Frequently Asked Questions (FAQs)

Q5: What is the primary mechanism of action for ALOX15? ALOX15 is a non-heme iron-containing dioxygenase that catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids[4]. It primarily converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE)[6]. These lipid mediators are involved in various biological processes, including inflammation and ferroptosis[7][8].

Q6: Can I use this compound in animal models? While this compound has shown potent activity in cellular assays, its suitability for in vivo studies would depend on its pharmacokinetic and pharmacodynamic (PK/PD) properties, such as stability, bioavailability, and tissue distribution. These properties have not been extensively reported in the public domain. It is recommended to perform preliminary PK/PD studies before planning extensive in vivo experiments.

Q7: Are there any known off-target effects of this compound? The selectivity profile of this compound against other lipoxygenase isoforms (e.g., ALOX5, ALOX12) and other cellular targets is not fully characterized in the available literature. As with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations[5]. It is crucial to use the lowest effective concentration and include appropriate controls to verify that the observed phenotype is due to ALOX15 inhibition.

References

Addressing Alox15-IN-1 precipitation issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing precipitation issues with Alox15-IN-1 in aqueous solutions.

Troubleshooting Guide

Issue: Precipitate formation when diluting this compound DMSO stock solution into aqueous buffer.

Possible Cause 1: Low Aqueous Solubility

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock with the aqueous buffer. This gradual decrease in DMSO concentration can help maintain solubility.

  • Use of a Co-solvent: Incorporate a water-miscible organic co-solvent, such as ethanol or PEG400, in the final aqueous solution. However, be mindful of the potential effects of the co-solvent on your experimental system. The final concentration of DMSO in the working solution should ideally be kept below 0.5% to minimize cellular toxicity.[1]

  • Lower Final Concentration: If experimentally feasible, reduce the final working concentration of this compound.

Experimental Protocol: Preparing Aqueous Working Solutions from DMSO Stock

  • Prepare a concentrated stock solution of this compound in 100% DMSO. For example, a 10 mM stock.

  • Perform an intermediate dilution in a mixture of your aqueous buffer and DMSO. For a final concentration of 10 µM with 0.1% DMSO, you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Add the final aliquot of the diluted stock to the aqueous buffer while vortexing to ensure rapid mixing. For the example above, you would add 10 µl of the 1 mM intermediate stock to 990 µl of your aqueous buffer.

Possible Cause 2: Incompatible Buffer Components

Certain buffer components can interact with this compound and reduce its solubility.

Solutions:

  • Buffer Optimization: Test different buffer systems. Common buffers for lipoxygenase assays include borate and phosphate buffers.[2][3]

  • pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with a range of pH values within the acceptable limits for your assay.

  • Avoid High Salt Concentrations: High ionic strength can sometimes decrease the solubility of hydrophobic compounds.

Troubleshooting Workflow for Precipitation

G start Precipitate Observed step1 Reduce Final Concentration start->step1 step2 Perform Serial Dilution step1->step2 Precipitate persists end_node Precipitate Resolved step1->end_node Successful step3 Optimize Buffer (pH, components) step2->step3 Precipitate persists step2->end_node Successful step4 Use a Co-solvent step3->step4 Precipitate persists step3->end_node Successful step4->end_node Successful no_resolve Consult Technical Support step4->no_resolve Precipitate persists

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.

Q2: What is the maximum recommended final DMSO concentration in a cell-based assay?

A2: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%. However, the optimal concentration may vary depending on the cell line and experimental conditions. Always include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments.[1]

Q3: Can I sonicate the solution to redissolve the precipitate?

A3: Sonication can be attempted to redissolve precipitated this compound. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.

Q4: How should I store my this compound stock solution?

A4: Store the DMSO stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Quantitative Data

Table 1: Common Buffer Systems for ALOX15 Assays

Buffer SystemTypical pH RangeCommon SubstratesReference
Borate Buffer8.5 - 9.5Linoleic Acid[2]
Phosphate Buffer6.0 - 7.5Linoleic Acid, Arachidonic Acid[3]

Experimental Protocols

Protocol 1: In Vitro ALOX15 Enzyme Inhibition Assay

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: 0.2 M Borate buffer, pH 9.0.

    • Substrate Solution: Prepare a 250 µM solution of linoleic acid in the assay buffer. A small amount of ethanol can be used to aid initial dissolution of linoleic acid before adding the buffer.[2]

    • Enzyme Solution: Dissolve soybean 15-lipoxygenase (a common substitute for mammalian ALOX15 in inhibitor screening) in the assay buffer to a concentration that gives a linear rate of product formation.[2]

    • Inhibitor Solution: Prepare a dilution series of this compound in DMSO.

  • Assay Procedure:

    • In a quartz cuvette, add the assay buffer and the enzyme solution.

    • Add a small volume of the this compound DMSO stock or diluted solution. Incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in absorbance at 234 nm over time using a spectrophotometer. The formation of the conjugated diene product of the lipoxygenase reaction results in an increase in absorbance at this wavelength.[3]

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Signaling Pathway

ALOX15 Signaling Pathway

Arachidonate 15-lipoxygenase (ALOX15) is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, primarily arachidonic acid (AA) and linoleic acid (LA).[4][5] This enzymatic reaction is a key step in the biosynthesis of a variety of bioactive lipid mediators.

When acting on arachidonic acid, ALOX15 produces 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[4] Similarly, the oxygenation of linoleic acid by ALOX15 yields 13-hydroperoxyoctadecadienoic acid (13-HpODE), which is subsequently converted to 13-hydroxyoctadecadienoic acid (13-HODE).[4] These lipid mediators are involved in various physiological and pathological processes, including inflammation.

ALOX15_Pathway AA Arachidonic Acid (AA) ALOX15 ALOX15 AA->ALOX15 LA Linoleic Acid (LA) LA->ALOX15 HpETE 15-HpETE ALOX15->HpETE HpODE 13-HpODE ALOX15->HpODE Alox15_IN_1 This compound Alox15_IN_1->ALOX15 HETE 15-HETE HpETE->HETE Inflammation Inflammatory Response HETE->Inflammation HODE 13-HODE HpODE->HODE HODE->Inflammation

Caption: The ALOX15 signaling pathway and the inhibitory action of this compound.

References

Interpreting unexpected results from Alox15-IN-1 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alox15-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues encountered while working with this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the enzyme Arachidonate 15-Lipoxygenase (ALOX15). ALOX15 is a non-heme iron-containing dioxygenase that catalyzes the addition of molecular oxygen to polyunsaturated fatty acids like linoleic acid and arachidonic acid. This process generates bioactive lipid mediators that are involved in a variety of physiological and pathological processes, including inflammation and ferroptosis. By inhibiting ALOX15, this compound blocks the production of these downstream metabolites.

Q2: What is the reported potency of this compound?

A2: The inhibitory potency (IC50) of this compound has been determined for ALOX15 from different species. It is important to note that the efficacy of the inhibitor can vary between orthologs.

Enzyme Source Substrate IC50 (µM)
Rabbit ALOX15Linoleic Acid0.04[1]
Human ALOX15Arachidonic Acid2.06[1]

Q3: Are there significant differences in Alox15 activity between species that could affect my results?

A3: Yes, this is a critical consideration. Human ALOX15 and its mouse ortholog (Alox15) exhibit different reaction specificities with arachidonic acid. Human ALOX15 primarily produces 15-hydroxyeicosatetraenoic acid (15-HETE), whereas the mouse enzyme predominantly generates 12-hydroxyeicosatetraenoic acid (12-HETE).[2] This difference can lead to divergent biological effects and may explain why results from mouse models do not always translate to human systems.

Q4: What are the known downstream signaling pathways affected by ALOX15 inhibition?

A4: ALOX15 is involved in multiple signaling pathways. Its products can have both pro-inflammatory and anti-inflammatory effects. For instance, ALOX15 metabolites can contribute to inflammation but are also precursors to specialized pro-resolving mediators (SPMs) like lipoxins, which actively resolve inflammation.[3][4] ALOX15 is also a key enzyme in the execution of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[2] Therefore, inhibiting ALOX15 can be expected to impact these processes.

Troubleshooting Guide

Issue 1: I am not observing the expected inhibitory effect in my cell-based assay.

  • Possible Cause 1: Inhibitor Instability or Degradation.

    • Troubleshooting Step: Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Low ALOX15 Expression in Your Cell Line.

    • Troubleshooting Step: Confirm the expression of ALOX15 in your chosen cell line at the mRNA and protein level using qRT-PCR and Western blotting, respectively. Not all cell lines express ALOX15 at sufficient levels to observe a significant effect of inhibition.

  • Possible Cause 3: Inappropriate Assay Conditions.

    • Troubleshooting Step: Optimize the concentration of this compound and the incubation time. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Issue 2: My results in a mouse model are different from what was expected based on human cell line data.

  • Possible Cause: Species-Specific Differences in ALOX15.

    • Troubleshooting Step: As mentioned in the FAQs, mouse and human ALOX15 have different product specificities.[2] The biological role of the different metabolites (12-HETE in mice vs. 15-HETE in humans) may account for the discrepancy. It is crucial to consider this when extrapolating results between species.

Issue 3: I am observing an unexpected increase in an inflammatory marker after treatment with this compound.

  • Possible Cause: Dual Role of ALOX15 in Inflammation.

    • Troubleshooting Step: ALOX15 has a complex role in inflammation. While it can produce pro-inflammatory mediators, it is also involved in the synthesis of anti-inflammatory and pro-resolving molecules.[3] By inhibiting the production of pro-resolving mediators, this compound could, in some contexts, lead to a prolonged or exacerbated inflammatory response. Consider measuring a broader range of inflammatory and anti-inflammatory markers to get a more complete picture.

Issue 4: I suspect off-target effects are confounding my results.

  • Possible Cause: Non-Specific Binding of the Inhibitor.

    • Troubleshooting Step: While this compound is reported to be a potent inhibitor of ALOX15, like any small molecule, it may have off-target effects at higher concentrations.

      • Perform dose-response experiments and use the lowest effective concentration.

      • Include appropriate controls, such as a structurally related but inactive compound, if available.

      • Consider using a secondary, structurally different ALOX15 inhibitor to confirm that the observed phenotype is due to ALOX15 inhibition.

      • Some ALOX15 inhibitors are known to have antioxidant properties, which could independently affect cellular redox state.[3]

Experimental Protocols

In Vitro ALOX15 Enzyme Activity Assay

This protocol provides a general framework for measuring the enzymatic activity of ALOX15 and assessing the inhibitory effect of this compound.

  • Reagents and Materials:

    • Recombinant human or mouse ALOX15

    • This compound

    • Arachidonic acid or linoleic acid (substrate)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • DMSO (for dissolving inhibitor)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

    • Add the recombinant ALOX15 enzyme to each well of the microplate.

    • Add the different concentrations of this compound or the vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the substrate (arachidonic acid or linoleic acid).

    • Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Assay for Assessing this compound Efficacy

This protocol describes a general workflow for evaluating the effect of this compound on a cellular process, such as ferroptosis.

  • Reagents and Materials:

    • Cell line known to express ALOX15 (e.g., HT-1080)

    • Complete cell culture medium

    • This compound

    • Ferroptosis-inducing agent (e.g., erastin or RSL3)

    • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

    • Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Induce ferroptosis by adding erastin or RSL3.

    • Incubate for a predetermined time (e.g., 24 hours).

    • Assess cell viability using an appropriate assay kit according to the manufacturer's instructions.

    • In a parallel experiment, measure lipid peroxidation using a fluorescent sensor and flow cytometry or fluorescence microscopy.

    • Analyze the data to determine if this compound can rescue the cells from ferroptosis-induced cell death and reduce lipid peroxidation.

Visualizations

Alox15_Signaling_Pathway Alox15 Signaling Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) Alox15 ALOX15 PUFA->Alox15 HPETEs Hydroperoxyeicosatetraenoic Acids (e.g., 15-HpETE) Alox15->HPETEs Pro_inflammatory Pro-inflammatory Mediators HPETEs->Pro_inflammatory SPMs Specialized Pro-resolving Mediators (e.g., Lipoxins) HPETEs->SPMs Ferroptosis Lipid Peroxidation & Ferroptosis HPETEs->Ferroptosis Inflammation Inflammation Pro_inflammatory->Inflammation promotes Resolution Resolution of Inflammation SPMs->Resolution promotes Result_Interpretation_Logic Interpreting this compound Data: A Decision Tree Result Is the observed effect consistent with ALOX15 inhibition? Species Are you using a mouse model? Result->Species No Conclusion Data supports on-target effect Result->Conclusion Yes Inflammation_Context Is the effect on inflammation paradoxical? Species->Inflammation_Context Yes Species_Effect Consider different product specificity (12-HETE vs. 15-HETE) Species->Species_Effect Yes Dose Is the concentration high? Inflammation_Context->Dose No Dual_Role Consider the dual pro- and anti-inflammatory role of ALOX15 Inflammation_Context->Dual_Role Yes Off_Target Potential off-target effects. Verify with controls. Dose->Off_Target Yes Dose->Conclusion No

References

Technical Support Center: Cell-type Specific Responses to Alox15-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alox15-IN-1 in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Arachidonate 15-lipoxygenase (ALOX15). ALOX15 is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, to produce bioactive lipid mediators. These mediators are involved in a variety of cellular processes, including inflammation, cell proliferation, and ferroptosis. This compound exerts its effects by binding to the ALOX15 enzyme and blocking its catalytic activity, thereby reducing the production of these downstream lipid signaling molecules.

Q2: In which cell types is ALOX15 expression and activity most prominent?

A2: ALOX15 expression is highly cell-type specific. It is constitutively expressed in reticulocytes, eosinophils, and some resident macrophages.[1] Its expression can be induced in other cell types, such as monocytes and endothelial cells, by specific stimuli like interleukin-4 (IL-4) and IL-13.[1][2] In cancer, ALOX15 expression is often downregulated in colorectal cancer, while its role in other cancers can be context-dependent.[3][4]

Q3: What are the known downstream signaling pathways affected by this compound treatment?

A3: By inhibiting ALOX15, this compound can modulate several signaling pathways, including:

  • Ferroptosis Pathway: ALOX15 is a key enzyme in the execution of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. This compound can inhibit ferroptosis by preventing the generation of lipid hydroperoxides.

  • Inflammatory Signaling: ALOX15 products can have both pro- and anti-inflammatory effects. Inhibition by this compound can therefore modulate inflammatory responses by affecting the production of cytokines and chemokines in immune cells like macrophages.[3][5]

  • Cancer Cell Proliferation and Angiogenesis: ALOX15 has been implicated in the regulation of cancer cell growth and angiogenesis.[2][6] this compound may therefore impact these processes, although the effects can be tumor-type specific.

II. Troubleshooting Guide

Q1: I am not observing the expected inhibitory effect of this compound on my cells. What could be the reason?

A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Cell Line-Specific ALOX15 Expression: Confirm that your cell line of interest expresses ALOX15 at a functional level. You can check this by Western blot or qPCR. Note that some cell lines may have very low or no endogenous ALOX15 expression.

  • Inhibitor Concentration and Incubation Time: The optimal concentration and incubation time for this compound can vary significantly between cell types. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental endpoint.

  • Inhibitor Stability and Storage: Ensure that your this compound stock solution is properly stored, typically at -20°C or -80°C, and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.

  • Off-Target Effects: While this compound is designed to be selective, off-target effects can never be completely ruled out, especially at high concentrations. Consider using a secondary, structurally different ALOX15 inhibitor to confirm that the observed phenotype is due to ALOX15 inhibition.

Q2: I am observing unexpected cytotoxicity with this compound treatment. How can I address this?

A2: Unexplained cytotoxicity can arise from several sources:

  • High Inhibitor Concentration: As with any small molecule inhibitor, high concentrations of this compound can lead to off-target effects and general cellular toxicity. Perform a dose-response curve to identify a concentration that effectively inhibits ALOX15 without causing significant cell death.

  • Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle control (cells treated with the solvent alone) in your experiments.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the inhibitor or its solvent. It is crucial to establish a baseline toxicity profile for your specific cell line.

Q3: My Western blot results for ALOX15 pathway proteins are inconsistent. What are some potential issues?

A3: Inconsistent Western blot data can be frustrating. Here are some common culprits and solutions:

  • Antibody Quality: The specificity and quality of your primary antibodies are critical. Validate your antibodies using positive and negative controls (e.g., cell lysates from ALOX15-overexpressing or knockout cells).

  • Protein Extraction and Handling: Ensure that your protein lysates are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors to prevent degradation of your target proteins. Keep samples on ice throughout the process.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. This is essential for accurate quantification of protein expression levels.

  • Transfer Efficiency: Optimize your transfer conditions (voltage, time, membrane type) to ensure efficient transfer of proteins of different molecular weights.

III. Quantitative Data

The following tables summarize the effects of ALOX15 inhibition in different cell types. Note that data for "this compound" is limited in the public domain; therefore, data from other potent ALOX15 inhibitors are included as a reference and are clearly indicated.

Table 1: Effect of ALOX15 Inhibition on Cancer Cell Viability

Cell LineInhibitorIC50Reference
HT-1080 (Fibrosarcoma)Alox15 inhibitor (i472)Not specified, but shown to protect from ferroptosis[7]
PANC-1 (Pancreatic Cancer)Alox15 inhibitorNot specified, but shown to promote ferroptosis[8]
LLC (Lewis Lung Carcinoma)ALOX15 overexpressionReduced cell viability[6][9]
HeLa (Cervical Cancer)ALOX15 overexpressionReduced cell viability[6][9]
B2B (Non-cancerous epithelial)ALOX15 overexpressionNo impact on cell viability[6][9]
MCF7 (Breast Cancer)ALOX15 overexpressionResensitization to Doxorubicin[10][11]

Table 2: Effect of ALOX15 Inhibition on Macrophage Inflammatory Responses

Cell TypeTreatmentEffectReference
Human Lung MacrophagesPD146176 or ML351 (10 µM)Reduced release of LPS and Th2-induced chemokines[3]
Murine MacrophagesAlox15 deficiencyReduced colonic macrophage infiltration[9]
Murine MacrophagesAlox15 deficiencyReduced pro-inflammatory cytokine mRNA (TNF-α, IFN-γ) in a model of hepatic steatosis[9]
RAW-Blue MacrophagesAlox15 inhibitor (i472)Inhibition of NF-κB transcriptional activation[7]

Table 3: Effect of ALOX15 Inhibition on Endothelial Cell Function

Cell TypeTreatmentEffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)ALOX15 inhibitorModulated expression of CAMs and Akt/eNOS/NO pathway under ox-LDL stimulation[12][13]
Endothelial CellsALOX15 overexpressionInhibited tumor growth and metastasis in mouse models[14]

IV. Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot Analysis of ALOX15 Pathway

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against your protein of interest (e.g., ALOX15, p-ERK, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

3. Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)

  • Sample Preparation: Prepare cell or tissue lysates according to the manufacturer's protocol of the chosen MDA assay kit.

  • Reaction Setup: Add the samples and standards to a microplate.

  • TBA Reaction: Add thiobarbituric acid (TBA) reagent to each well and incubate at 95°C for 60 minutes.

  • Cooling: Cool the plate to room temperature.

  • Measurement: Measure the absorbance or fluorescence at the recommended wavelength (typically around 532 nm for absorbance and 553 nm for emission).

  • Calculation: Determine the MDA concentration in the samples by comparing their readings to the standard curve.

V. Signaling Pathway and Workflow Diagrams

Alox15_Ferroptosis_Pathway cluster_membrane Cell Membrane PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA_PL PUFA-Phospholipids PUFA->PUFA_PL Lipid_Peroxidation Lipid Peroxidation PUFA_PL->Lipid_Peroxidation ALOX15 Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Alox15_IN_1 This compound Alox15_IN_1->Lipid_Peroxidation Inhibits GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits Alox15_Inflammation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular IL4_IL13 IL-4 / IL-13 STAT6 STAT6 IL4_IL13->STAT6 Activates ALOX15_gene ALOX15 Gene STAT6->ALOX15_gene Induces Transcription ALOX15_protein ALOX15 Protein ALOX15_gene->ALOX15_protein Translation Lipid_Mediators Pro/Anti-inflammatory Lipid Mediators ALOX15_protein->Lipid_Mediators Metabolizes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Lipid_Mediators NFkB NF-κB Lipid_Mediators->NFkB Modulates Cytokines Cytokine/Chemokine Production NFkB->Cytokines Regulates Alox15_IN_1 This compound Alox15_IN_1->ALOX15_protein Inhibits Experimental_Workflow start Start: Cell Culture (e.g., Cancer cells, Macrophages, Endothelial cells) treatment Treatment with this compound (Dose-response and time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability protein_analysis Protein Analysis (Western Blot for ALOX15 pathway proteins) treatment->protein_analysis lipid_analysis Lipid Peroxidation Assay (MDA Assay) treatment->lipid_analysis data_analysis Data Analysis and Interpretation viability->data_analysis protein_analysis->data_analysis lipid_analysis->data_analysis

References

Ensuring complete inhibition of ALOX15 with Alox15-IN-1.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Alox15-IN-1 to ensure complete inhibition of ALOX15.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit ALOX15?

This compound is a potent and selective allosteric inhibitor of Arachidonate 15-lipoxygenase (ALOX15). Unlike competitive inhibitors that bind to the active site, allosteric inhibitors like this compound bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic activity. This mechanism can offer higher specificity and a different pharmacological profile compared to active site inhibitors.

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound has been determined for the purified enzyme. It is important to note that the IC50 in a cellular context may vary depending on the cell type, experimental conditions, and substrate concentration.

EnzymeSubstrateIC50 (µM)
Rabbit ALOX15Linoleic Acid0.04[1]
Human ALOX15Arachidonic Acid2.06[1]

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are crucial for maintaining its activity.

  • Solubility: this compound is soluble in DMSO at a concentration of 100 mg/mL (211.15 mM) with the aid of ultrasonication.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]

  • Storage:

    • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

    • In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

IssuePossible Cause(s)Recommended Solution(s)
Incomplete ALOX15 Inhibition Insufficient Inhibitor Concentration: The effective concentration in your cell-based assay may be higher than the published IC50 for the purified enzyme due to factors like cell permeability and protein binding.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. We recommend starting with a concentration range of 1-10 µM and assessing ALOX15 activity or downstream product formation.
Incorrect Inhibitor Preparation/Storage: Improperly dissolved or stored this compound may have reduced activity.Ensure the inhibitor is fully dissolved in high-quality, anhydrous DMSO.[1] Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid multiple freeze-thaw cycles by preparing aliquots.[1]
High Cell Density or Protein Concentration: High concentrations of cellular proteins can bind to the inhibitor, reducing its effective concentration.Optimize cell seeding density to avoid over-confluence. Consider the protein concentration in your assay and adjust the inhibitor concentration accordingly.
Off-Target Effects Observed Non-Specific Inhibition: Although designed to be selective, at high concentrations, this compound may inhibit other lipoxygenases (e.g., ALOX12, ALOX5) or other enzymes.Use the lowest effective concentration of this compound determined from your dose-response experiments. If off-target effects are suspected, consider using a structurally different ALOX15 inhibitor as a control.
Solvent Effects: The vehicle (e.g., DMSO) used to dissolve the inhibitor can have its own biological effects.Always include a vehicle-only control in your experiments at the same final concentration as used for the inhibitor treatment.
Cell Viability Issues Inhibitor Cytotoxicity: High concentrations of this compound or prolonged exposure may be toxic to certain cell lines.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line and treatment duration.
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1-0.5%, depending on the sensitivity of your cell line.
Inconsistent Results Variability in Experimental Conditions: Minor variations in cell density, incubation time, or reagent preparation can lead to inconsistent results.Standardize all experimental parameters, including cell passage number, seeding density, treatment duration, and reagent preparation.
Inhibitor Degradation: The inhibitor may degrade over time, especially if not stored correctly.Use freshly prepared dilutions for each experiment and adhere to the recommended storage conditions for the stock solution.

Experimental Protocols

1. General Protocol for Cell Treatment with this compound

This protocol provides a general guideline for treating adherent cells with this compound. Optimization for specific cell lines and experimental goals is recommended.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of treatment and harvesting.

  • Inhibitor Preparation: Prepare a fresh dilution of this compound from a stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control (typically ≤ 0.1%).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours), depending on the experimental endpoint.

  • Harvesting: After incubation, wash the cells with PBS and proceed with downstream analysis, such as protein extraction for Western blotting or lipid extraction for measuring ALOX15 products.

2. Western Blot Analysis of ALOX15 Expression

This protocol is for assessing the total protein levels of ALOX15.

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ALOX15 (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. ALOX15 Enzyme Activity Assay (Ex Vivo)

This protocol can be adapted to measure ALOX15 activity in cell lysates.

  • Cell Lysate Preparation: Homogenize cells in PBS.

  • Incubation with Substrate: Incubate the cell lysate with a known concentration of arachidonic acid (e.g., 100 µM) for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Termination and Reduction: Stop the reaction by adding a reducing agent like sodium borohydride to convert the hydroperoxy products to more stable hydroxy derivatives.

  • Extraction: Acidify the reaction mixture and extract the lipid products with an organic solvent like acetonitrile.

  • Analysis: Analyze the formation of ALOX15 products (e.g., 15-HETE) using techniques like RP-HPLC or LC-MS.

Signaling Pathways and Experimental Workflows

ALOX15 in Ferroptosis Signaling

ALOX15 plays a crucial role in the execution of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. The pathway involves the following key steps:

ALOX15_Ferroptosis cluster_membrane Cell Membrane PUFA PUFA ACSL4 ACSL4 PUFA->ACSL4 Esterification LPCAT3 LPCAT3 ACSL4->LPCAT3 PUFA_PL PUFA-PL LPCAT3->PUFA_PL ALOX15 ALOX15 PUFA_PL->ALOX15 Oxidation PUFA_PL_OOH PUFA-PL-OOH (Lipid Peroxides) ALOX15->PUFA_PL_OOH Alox15_IN_1 This compound Alox15_IN_1->ALOX15 Ferroptosis Ferroptosis PUFA_PL_OOH->Ferroptosis GPX4 GPX4 PUFA_PL_OOH->GPX4 Reduction PUFA_PL_OH PUFA-PL-OH (Non-toxic lipid alcohols) GPX4->PUFA_PL_OH

Caption: ALOX15-mediated lipid peroxidation in the ferroptosis pathway.

IL-4/IL-13 Signaling to ALOX15 Expression

The expression of ALOX15 is transcriptionally upregulated by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) through the JAK-STAT signaling pathway.

IL4_IL13_ALOX15 cluster_membrane Cell Membrane cluster_nucleus Nucleus IL4R IL-4Rα/γc (Type I) IL-4Rα/IL-13Rα1 (Type II) JAK JAK1, JAK2, Tyk2 IL4R->JAK Activation IL4 IL-4 IL4->IL4R IL13 IL-13 IL13->IL4R STAT6 STAT6 JAK->STAT6 Phosphorylation pSTAT6 p-STAT6 STAT6->pSTAT6 pSTAT6_dimer p-STAT6 Dimer pSTAT6->pSTAT6_dimer Dimerization ALOX15_promoter ALOX15 Promoter pSTAT6_dimer->ALOX15_promoter Translocation & Binding ALOX15_gene ALOX15 Gene ALOX15_promoter->ALOX15_gene Transcription ALOX15_mRNA ALOX15 mRNA ALOX15_gene->ALOX15_mRNA ALOX15_protein ALOX15 Protein ALOX15_mRNA->ALOX15_protein Translation

Caption: IL-4/IL-13 signaling cascade leading to ALOX15 expression.

Experimental Workflow for Validating ALOX15 Inhibition

A logical workflow is essential to confirm that this compound is effectively inhibiting its target in your experimental system.

Exp_Workflow cluster_analysis Downstream Analysis start Start: Cell Culture treatment Treat cells with This compound or Vehicle start->treatment lysis Cell Lysis / Lipid Extraction treatment->lysis phenotype Phenotypic Assay (e.g., Ferroptosis Induction) treatment->phenotype western Western Blot for ALOX15 Protein lysis->western activity_assay ALOX15 Activity Assay (LC-MS/HPLC for 15-HETE) lysis->activity_assay conclusion Conclusion: Confirm ALOX15 Inhibition western->conclusion activity_assay->conclusion phenotype->conclusion

Caption: Workflow for validating this compound efficacy.

References

Validation & Comparative

A Comparative Guide to ALOX15 Inhibitors: Alox15-IN-1 vs. PD146176

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the role of arachidonate 15-lipoxygenase (ALOX15), the selection of a potent and selective inhibitor is a critical step. This guide provides an objective comparison of two prominent ALOX15 inhibitors, Alox15-IN-1 and PD146176, based on available experimental data.

Executive Summary

Both this compound and PD146176 are potent inhibitors of ALOX15, but they exhibit different characteristics in terms of their reported potency against different ALOX15 orthologs and their selectivity profiles. This compound demonstrates high potency against the linoleate oxygenase activity of rabbit ALOX15, while PD146176 has been extensively characterized as a selective inhibitor of rabbit and human ALOX15 with demonstrated in vivo efficacy in models of atherosclerosis and neurodegenerative disease. The choice between these inhibitors will depend on the specific research application, the target species, and the desired selectivity profile.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for this compound and PD146176 against ALOX15. It is important to note that these values were determined in different studies and under varying experimental conditions.

Table 1: this compound Inhibitory Potency

TargetSubstrateIC50 (µM)Source
Rabbit ALOX15Linoleic Acid0.04[1]
Human ALOX15Arachidonic Acid2.06[1]

Table 2: PD146176 Inhibitory Potency and Selectivity

TargetIC50 (µM)Ki (nM)Selectivity vs. Other EnzymesSource
Rabbit Reticulocyte 15-LO0.54197No demonstrable effect on 5-LOX, 12-LOX, COX-1, or COX-2[2]
Human 15-LO in IC21 cells0.81--[3]
Rabbit Reticulocyte 12/15-LOX0.81--[2]

Mechanism of Action

This compound is described as an allosteric inhibitor of the linoleate oxygenase activity of selected mammalian ALOX15 orthologs.[1]

PD146176 is a non-competitive inhibitor of 15-lipoxygenase.[2] It has been shown to lack non-specific antioxidant properties.[2]

In Vivo Efficacy

PD146176 has demonstrated efficacy in several animal models:

  • Atherosclerosis: In rabbits, PD146176 limited the progression of hypercholesterolemia-induced atherosclerosis by reducing monocyte-macrophage enrichment in lesions.[4]

  • Cognitive Impairment: In a mouse model of Alzheimer's disease, PD146176 was shown to reverse cognitive impairment, brain amyloidosis, and tau pathology, with the proposed mechanism being the stimulation of autophagy.

Information regarding the in vivo efficacy of this compound is not as widely available in the reviewed literature.

Experimental Protocols

General ALOX15 Enzyme Activity Assay (Spectrophotometric)

This protocol is a generalized procedure for determining ALOX15 inhibitory activity based on common methodologies.

Objective: To measure the inhibition of ALOX15 activity by monitoring the formation of conjugated dienes from a polyunsaturated fatty acid substrate.

Materials:

  • Purified recombinant human or rabbit ALOX15

  • Arachidonic acid or linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Inhibitor stock solution (e.g., in DMSO)

  • DMSO (vehicle control)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing borate buffer and the desired concentration of the inhibitor (dissolved in DMSO) or DMSO alone for the control.

  • Add the purified ALOX15 enzyme to the cuvette and incubate for a specified period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (arachidonic acid or linoleic acid).

  • Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5 minutes). This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the rate of the inhibitor-treated reaction to the rate of the DMSO control.

  • IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a suitable dose-response curve.

Cell-Based ALOX15 Activity Assay

This protocol describes a general method for assessing the activity of ALOX15 inhibitors in a cellular context.

Objective: To measure the inhibition of ALOX15-mediated lipid peroxidation in a cellular model.

Materials:

  • A suitable cell line expressing ALOX15 (e.g., human macrophages, or a transfected cell line)

  • Cell culture medium

  • Inhibitor stock solution (e.g., in DMSO)

  • Arachidonic acid

  • Reagents for lipid hydroperoxide detection (e.g., C11-BODIPY 581/591 dye for lipid ROS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture the cells to the desired confluency in appropriate culture plates.

  • Pre-incubate the cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified time.

  • Stimulate the cells with arachidonic acid to induce ALOX15 activity and subsequent lipid peroxidation.

  • After the stimulation period, wash the cells and stain with a fluorescent probe that detects lipid hydroperoxides (e.g., C11-BODIPY).

  • Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscopy to quantify the levels of lipid peroxidation.

  • Calculate the percentage of inhibition by comparing the fluorescence intensity in inhibitor-treated cells to vehicle-treated cells.

  • Determine the IC50 value by plotting the percentage of inhibition against inhibitor concentrations.

Signaling Pathways and Experimental Workflows

ALOX15-Mediated Lipid Peroxidation and Ferroptosis Signaling Pathway

ALOX15_Ferroptosis_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) ALOX15 ALOX15 PUFA->ALOX15 Lipid_HP Lipid Hydroperoxides (e.g., 15-HpETE) ALOX15->Lipid_HP Oxygenation GPX4_act GPX4 (active) Lipid_HP->GPX4_act Lipid_ROS Lipid Reactive Oxygen Species Lipid_HP->Lipid_ROS Fenton Reaction GPX4_inact GPX4 (inactive) GPX4_inact->GPX4_act GSH Lipid_OH Non-toxic Lipid Alcohols GPX4_act->Lipid_OH Reduction Iron Fe²⁺ Iron->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Alox15_IN_1 This compound Alox15_IN_1->ALOX15 PD146176 PD146176 PD146176->ALOX15

General Experimental Workflow for ALOX15 Inhibitor Evaluation

Inhibitor_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Selectivity_Assay Selectivity Profiling (vs. other LOX/COX) Enzyme_Assay->Selectivity_Assay Cell_Activity Cellular Activity Assay (e.g., Lipid Peroxidation) Selectivity_Assay->Cell_Activity Toxicity_Assay Cytotoxicity Assay Cell_Activity->Toxicity_Assay PK_PD Pharmacokinetics & Pharmacodynamics Toxicity_Assay->PK_PD Efficacy_Model Disease Model Efficacy (e.g., Atherosclerosis) PK_PD->Efficacy_Model Lead_Opt Lead Optimization Efficacy_Model->Lead_Opt Start Compound Synthesis/ Procurement Start->Enzyme_Assay

References

A Comparative Analysis of Alox15-IN-1 Specificity Against Other Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for inflammatory diseases and certain cancers, the specificity of enzyme inhibitors is paramount to ensuring efficacy while minimizing off-target effects. This guide provides a detailed comparison of the specificity of Alox15-IN-1, a potent inhibitor of Arachidonate 15-Lipoxygenase (Alox15), with other notable lipoxygenase (LOX) inhibitors. The following analysis is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Introduction to Alox15 and Lipoxygenase Inhibition

Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipid mediators involved in inflammatory signaling.[1] The human genome encodes for six functional LOX isoforms, including 5-LOX, 12-LOX, and 15-LOX (ALOX15 and ALOX15B), each playing distinct roles in physiological and pathological processes.[2][3] Alox15, in particular, has been implicated in the pathogenesis of various inflammatory conditions, making it a key target for therapeutic intervention.[1][4] The development of selective Alox15 inhibitors is a critical area of research, aiming to modulate specific inflammatory pathways without disrupting the functions of other essential LOX enzymes.

Quantitative Comparison of Inhibitor Specificity

The inhibitory potency of this compound and other lipoxygenase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of LOX isoforms. A lower IC50 value indicates greater potency. The selectivity of an inhibitor is determined by comparing its IC50 value for the target enzyme (Alox15) to its IC50 values for other LOX isoforms. A significantly higher IC50 for other isoforms indicates greater selectivity.

InhibitorAlox15 (IC50)5-LOX (IC50)12-LOX (IC50)15-LOX-2 (ALOX15B) (IC50)Data Source
This compound (MLS000327069) 0.34 ± 0.05 µM > 50 µM> 50 µM> 50 µM[5]
MLS000327186 0.53 ± 0.04 µM> 50 µM> 50 µM> 50 µM[5]
MLS000327206 0.87 ± 0.06 µM> 50 µM> 50 µM> 50 µM[5]
Quercetin 4.84 ± 6.43 µM---[5]
Baicalein 22.46 ± 1.32 µM---[5]

Note: Data for this compound is represented by the compound MLS000327069 as presented in the cited literature. The IC50 values for 5-LOX, 12-LOX, and 15-LOX-2 were estimated to be greater than 50 µM, indicating high selectivity for Alox15.[5]

Signaling Pathways of Alox15 in Inflammation

Alox15 plays a complex role in inflammation, contributing to both pro-inflammatory and anti-inflammatory pathways depending on the cellular context and substrate. A simplified representation of its key signaling cascades is depicted below.

Alox15_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects IL-4 IL-4 STAT6 STAT6 IL-4->STAT6 activates IL-13 IL-13 IL-13->STAT6 activates Alox15_Expression Alox15 Gene Expression STAT6->Alox15_Expression induces Alox15 Alox15 Enzyme Alox15_Expression->Alox15 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Alox15 15-HETE 15-HETE Alox15->15-HETE Lipoxins_Resolvins Lipoxins & Resolvins Alox15->Lipoxins_Resolvins Pro_inflammatory_Signaling Pro-inflammatory Signaling (NF-κB, STAT3) 15-HETE->Pro_inflammatory_Signaling modulates Inflammation_Resolution Inflammation Resolution Lipoxins_Resolvins->Inflammation_Resolution promotes

Caption: Simplified signaling pathway of Alox15 in inflammation.

Experimental Protocols

Biochemical Assay for Lipoxygenase Inhibitor Specificity

This protocol outlines a common method for determining the IC50 values of inhibitors against various lipoxygenase isoforms.

1. Materials and Reagents:

  • Purified recombinant human Alox15, 5-LOX, 12-LOX, and 15-LOX-2 (ALOX15B) enzymes.

  • Arachidonic acid (substrate).

  • Inhibitor stock solutions (e.g., this compound in DMSO).

  • Assay buffer (e.g., Tris-HCl or borate buffer, pH adjusted for optimal enzyme activity).

  • 96-well UV-transparent microplate.

  • Microplate reader capable of measuring absorbance at 234 nm.

2. Experimental Workflow:

Experimental_Workflow Start Start Prepare_Reagents Prepare Enzyme and Inhibitor Dilutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Initiate Reaction with Arachidonic Acid Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance at 234 nm over Time Add_Substrate->Measure_Absorbance Analyze_Data Calculate Initial Velocities and % Inhibition Measure_Absorbance->Analyze_Data Determine_IC50 Plot % Inhibition vs. [Inhibitor] to get IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining lipoxygenase inhibitor IC50 values.

3. Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well microplate, add the diluted inhibitor solutions to the respective wells. Include control wells with buffer and/or DMSO (vehicle control).

  • Add the purified lipoxygenase enzyme solution to each well and pre-incubate for a specified time (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Immediately place the microplate in the reader and measure the increase in absorbance at 234 nm over time. This absorbance change corresponds to the formation of conjugated dienes, a product of the lipoxygenase reaction.

  • Calculate the initial reaction velocity for each inhibitor concentration from the linear phase of the absorbance curve.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

4. Selectivity Determination: To assess the specificity of this compound, this procedure is repeated for each of the other lipoxygenase isoforms (5-LOX, 12-LOX, and 15-LOX-2). The resulting IC50 values are then compared to determine the selectivity profile of the inhibitor.

Conclusion

The available data indicates that this compound is a highly potent and selective inhibitor of Alox15. Its significantly weaker activity against other LOX isoforms, such as 5-LOX, 12-LOX, and 15-LOX-2, underscores its potential as a targeted therapeutic agent. The high specificity of this compound suggests a reduced likelihood of off-target effects, a critical attribute for the development of safe and effective drugs for inflammatory and proliferative diseases. Further investigation in cellular and in vivo models is warranted to fully elucidate its therapeutic potential.

References

Alox15-IN-1 vs. Genetic Knockdown: A Comparative Guide to Inhibiting ALOX15 Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between small molecule inhibitors and genetic knockdown techniques for studying protein function is critical. This guide provides a detailed comparison of Alox15-IN-1, a potent ALOX15 inhibitor, and genetic knockdown of ALOX15, offering insights into the advantages of a pharmacological approach supported by experimental data and protocols.

Arachidonate 15-lipoxygenase (ALOX15) is a key enzyme in the metabolic pathway of polyunsaturated fatty acids, playing a significant role in various physiological and pathological processes, including inflammation and ferroptosis.[1][2] Understanding its function is paramount, and the two primary methods for its investigation are pharmacological inhibition and genetic silencing. This guide explores the distinct advantages of utilizing the small molecule inhibitor this compound over genetic knockdown techniques such as siRNA.

Key Advantages of this compound

Pharmacological inhibition with this compound offers several distinct advantages over genetic knockdown, primarily centered around temporal control, dose-dependent effects, and the avoidance of potential developmental or compensatory effects inherent in genetic manipulation. Small molecule inhibitors allow for acute modulation of protein function, providing a clear cause-and-effect relationship in experimental settings. In contrast, genetic knockdown can lead to long-term adaptations and potential off-target effects that can confound data interpretation.[3]

Quantitative Comparison of Inhibition Methods

FeatureThis compound (Pharmacological Inhibition)ALOX15 Genetic Knockdown (e.g., siRNA)
Mechanism of Action Allosteric inhibition of linoleate oxygenase activity[1]Post-transcriptional gene silencing
Target ALOX15 proteinALOX15 mRNA
Temporal Control Acute, reversible, and dose-dependentDelayed onset, prolonged effect, often irreversible in a given experiment
Specificity High target specificity with known IC50 valuesPotential for off-target effects due to seed region homology[3]
Dose-Response Well-defined concentration-dependent inhibitionKnockdown efficiency can be variable and difficult to titrate precisely
Potential for Compensation Less likely to induce long-term compensatory mechanismsCan trigger cellular compensatory pathways over time[1]
In Vivo Application Systemic or localized delivery possibleDelivery can be challenging, potential for immunogenicity

Table 1: Comparison of this compound and ALOX15 Genetic Knockdown.

This compound: Potency and Specificity

This compound has been identified as a potent inhibitor of ALOX15. The following table summarizes its inhibitory activity.

Enzyme OrthologSubstrateIC50 (µM)
Rabbit ALOX15Linoleic Acid (LA)0.04[1]
Human ALOX15Linoleic Acid (LA)2.06[1]
Human ALOX15Arachidonic Acid (AA)2.06[1]

Table 2: Inhibitory Potency (IC50) of this compound. [1]

ALOX15 Signaling Pathways

ALOX15 is implicated in multiple signaling pathways, most notably in the regulation of ferroptosis and inflammation. Understanding these pathways is crucial for interpreting experimental results from either inhibition or knockdown studies.

ALOX15_Signaling cluster_upstream Upstream Regulation cluster_alox15 ALOX15 Activity cluster_downstream Downstream Effects IL-4/IL-13 IL-4/IL-13 ALOX15 ALOX15 IL-4/IL-13->ALOX15 Induces expression Lipid Peroxidation Lipid Peroxidation ALOX15->Lipid Peroxidation Catalyzes Arachidonic Acid Arachidonic Acid Arachidonic Acid->ALOX15 Substrate Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis Inflammation Inflammation Lipid Peroxidation->Inflammation

Figure 1: Simplified ALOX15 signaling pathway in ferroptosis and inflammation.

This compound directly targets the ALOX15 protein, preventing the catalytic conversion of substrates like arachidonic acid and thereby inhibiting downstream events such as lipid peroxidation, a key driver of ferroptosis.[2]

Experimental Workflows and Protocols

To facilitate reproducible research, this section provides detailed protocols for key experiments used to assess ALOX15 function and the effects of its inhibition.

Experimental Workflow: Comparing this compound and ALOX15 siRNA

Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_assays Downstream Analysis start Seed cells (e.g., HT1080) treat_inhibitor Treat with this compound (Dose-response) start->treat_inhibitor transfect_sirna Transfect with ALOX15 siRNA or control siRNA start->transfect_sirna western Western Blot for ALOX15 protein expression treat_inhibitor->western activity_assay ALOX15 Enzyme Activity Assay treat_inhibitor->activity_assay lipid_perox Lipid Peroxidation Assay (e.g., MDA assay) treat_inhibitor->lipid_perox cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_inhibitor->cell_viability transfect_sirna->western transfect_sirna->activity_assay transfect_sirna->lipid_perox transfect_sirna->cell_viability

References

Alox15-IN-1 vs. Baicalein: A Side-by-Side Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of arachidonate 15-lipoxygenase (ALOX15) inhibitors, both Alox15-IN-1 and baicalein have emerged as significant small molecules for researchers in inflammation, ferroptosis, and cancer biology. This guide provides a detailed, side-by-side comparison of these two compounds, supported by experimental data and protocols to aid in the selection and application of the most suitable inhibitor for specific research needs.

Biochemical and Physicochemical Properties

A comprehensive understanding of the biochemical and physicochemical properties of this compound and baicalein is crucial for experimental design and interpretation of results. The following table summarizes the key characteristics of each compound.

PropertyThis compoundBaicalein
Molecular Formula C₂₂H₂₀N₂O₂C₁₅H₁₀O₅
Molecular Weight 360.41 g/mol 270.24 g/mol
Appearance SolidLight-yellow powder
Solubility Soluble in DMSOSoluble in DMSO to 50 mM
Mechanism of Action Allosteric inhibitor of ALOX15Direct, reductive inhibitor targeting the catalytic iron site[1]

Comparative Inhibitory Activity

The inhibitory potency and selectivity are critical parameters for an enzyme inhibitor. The following table presents the available IC₅₀ values for this compound and baicalein against ALOX15 and other related lipoxygenase (LOX) isoforms. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions, making direct comparisons challenging.

Target EnzymeThis compound IC₅₀ (µM)Baicalein IC₅₀ (µM)
Human ALOX15 2.061.6
Rabbit ALOX15 0.04-
Human ALOX12 -0.64
Human ALOX5 -Potent inhibitor (specific IC₅₀ not consistently reported)[1]
Soybean 15-LOX -22.46[2]

Note: The lack of a standardized, head-to-head comparison in the literature necessitates caution when directly comparing the potencies of these two inhibitors.

ALOX15 Signaling Pathways

ALOX15 is a key enzyme in several signaling pathways, notably those involved in ferroptosis and inflammation. Understanding these pathways is essential for elucidating the mechanism of action of its inhibitors.

ALOX15_Signaling cluster_ferroptosis Ferroptosis Pathway cluster_inflammation Inflammation Pathway cluster_ros_mapk ROS/MAPK Pathway in Cardiotoxicity p53 p53 SAT1 SAT1 p53->SAT1 ALOX15_f ALOX15 SAT1->ALOX15_f PUFA_PE_OOH PUFA-PE-OOH ALOX15_f->PUFA_PE_OOH Oxidation PUFA_PE PUFA-PE Ferroptosis Ferroptosis PUFA_PE_OOH->Ferroptosis ALOX15_i ALOX15 PHD2 PHD2 ALOX15_i->PHD2 Inhibits HIF2a HIF-2α PHD2->HIF2a Inhibits Inflam_Factors Inflammatory Factors (NLRP3, IL-1β, IL-18) HIF2a->Inflam_Factors Suppresses Inflammation Inflammation Inflam_Factors->Inflammation Doxorubicin Doxorubicin ROS ROS Doxorubicin->ROS ALOX15_c ALOX15 Doxorubicin->ALOX15_c MAPK MAPK Pathway ROS->MAPK Ferroptosis_c Ferroptosis ALOX15_c->Ferroptosis_c MAPK->Ferroptosis_c

Caption: ALOX15 signaling in ferroptosis and inflammation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for rigorous scientific research. Below are standardized protocols for assessing the inhibitory activity of compounds against ALOX15.

ALOX15 Enzymatic Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against purified ALOX15.

Enzymatic_Assay_Workflow start Start prep_reagents Prepare Reagents: - ALOX15 enzyme solution - Substrate (Arachidonic Acid) - Inhibitor stock solutions - Assay buffer start->prep_reagents incubation Pre-incubate ALOX15 with inhibitor or vehicle (DMSO) for a defined time (e.g., 15 min) at a specific temperature (e.g., 25°C) prep_reagents->incubation initiate_reaction Initiate reaction by adding arachidonic acid incubation->initiate_reaction monitor_reaction Monitor the formation of the conjugated diene product (e.g., 15-HpETE) by measuring the increase in absorbance at 234 nm initiate_reaction->monitor_reaction data_analysis Calculate the initial reaction rates and determine the percent inhibition. Calculate IC50 values by fitting the data to a dose-response curve. monitor_reaction->data_analysis end End data_analysis->end

Caption: Workflow for ALOX15 enzymatic inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified human recombinant ALOX15 in an appropriate buffer (e.g., 25 mM HEPES, pH 7.5).

    • Prepare a stock solution of the substrate, arachidonic acid, in ethanol.

    • Prepare serial dilutions of the test inhibitor (this compound or baicalein) and a vehicle control (DMSO) in the assay buffer.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add the assay buffer, the ALOX15 enzyme solution, and the inhibitor solution (or vehicle).

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

  • Data Acquisition:

    • Immediately measure the increase in absorbance at 234 nm over time using a microplate reader. The absorbance change is proportional to the formation of the hydroperoxy product.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

Cell-Based ALOX15 Inhibition Assay

This protocol outlines a general procedure for evaluating the efficacy of ALOX15 inhibitors in a cellular context.

Cell_Based_Assay_Workflow start Start cell_culture Culture appropriate cells (e.g., human monocytes, macrophages) that express ALOX15 start->cell_culture inhibitor_treatment Treat cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified duration cell_culture->inhibitor_treatment cell_stimulation Stimulate the cells with an appropriate agonist (e.g., IL-4, IL-13) to induce ALOX15 expression and activity inhibitor_treatment->cell_stimulation product_extraction Lyse the cells and extract the lipid mediators cell_stimulation->product_extraction product_quantification Quantify the levels of ALOX15-specific products (e.g., 15-HETE) using LC-MS/MS or ELISA product_extraction->product_quantification data_analysis Determine the percent inhibition of product formation and calculate the IC50 value product_quantification->data_analysis end End data_analysis->end

Caption: Workflow for cell-based ALOX15 inhibition assay.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line known to express ALOX15 (e.g., human monocytes or macrophages).

    • Seed the cells in multi-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test inhibitor or vehicle for a defined period.

  • Cell Stimulation and Product Formation:

    • Stimulate the cells with an appropriate agent (e.g., interleukin-4 or interleukin-13) to induce ALOX15 expression and activity.

    • Incubate for a sufficient time to allow for the production of ALOX15 metabolites.

  • Extraction and Quantification of Metabolites:

    • Terminate the reaction and lyse the cells.

    • Extract the lipid metabolites from the cell lysate using a suitable solvent extraction method.

    • Analyze the extracted samples by a sensitive analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or a specific Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of ALOX15-derived products (e.g., 15-HETE).

  • Data Analysis:

    • Calculate the percentage of inhibition of product formation for each inhibitor concentration compared to the vehicle-treated control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Conclusion

Both this compound and baicalein are valuable tools for investigating the roles of ALOX15 in health and disease. This compound appears to be a more specific allosteric inhibitor, while baicalein is a natural product with broader activity against multiple lipoxygenases. The choice between these two inhibitors will depend on the specific experimental context, the desired level of selectivity, and the biological system under investigation. The provided data and protocols aim to facilitate informed decisions and the design of robust experiments in the field of ALOX15 research.

References

Alox15-IN-1: A Precision Tool Compared to the Broad Stroke of Traditional Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of inflammatory pathways, the choice of inhibitory tools is critical. Alox15-IN-1 emerges as a highly selective and potent allosteric inhibitor of 15-lipoxygenase (ALOX15), offering a refined approach compared to the broader activity of traditional lipoxygenase inhibitors. This guide provides a detailed comparison, supported by experimental data and methodologies, to aid in the selection of the most appropriate compound for specific research needs.

Executive Summary

This compound demonstrates remarkable potency and selectivity for ALOX15, an enzyme implicated in various inflammatory diseases. Unlike broad-spectrum inhibitors that target multiple lipoxygenase isoforms, this compound's allosteric mechanism provides a targeted approach to dissecting the role of ALOX15 in cellular signaling. This specificity minimizes off-target effects, a common drawback of broad-spectrum inhibitors, thereby offering a cleaner experimental system. This guide will delve into the quantitative differences in potency, outline the experimental protocols for assessing inhibition, and visually represent the key pathways and mechanisms involved.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The inhibitory activities of this compound and representative broad-spectrum lipoxygenase inhibitors are summarized below. The data highlights the superior potency and selectivity of this compound for its target enzyme.

InhibitorTarget LOX IsoformIC50 (µM)SpeciesNotes
This compound ALOX150.04RabbitHighly potent against the rabbit ortholog.
ALOX152.06HumanPotent against the human ortholog.
Nordihydroguaiaretic Acid (NDGA) 5-LOX0.2 - 8VariousBroad-spectrum inhibitor with varying reported potencies.
12-LOX~30Various
15-LOX~30Various
Zileuton 5-LOX0.3 - 0.9Rat, HumanPotent and selective for 5-LOX.
12-LOX>100VariousLittle to no inhibition at high concentrations.[1]
15-LOX>100VariousLittle to no inhibition at high concentrations.[1]
PD146176 15-LOX0.54RabbitSelective 15-LOX inhibitor.[2]
5-LOXNo effectNot specified
12-LOXNo effectNot specified

Signaling Pathways and Mechanisms of Action

The lipoxygenase pathway plays a crucial role in the metabolism of arachidonic acid into pro-inflammatory and anti-inflammatory mediators. Understanding this pathway is key to appreciating the targeted approach of this compound.

Arachidonic_Acid_Metabolism cluster_lox Lipoxygenase Pathway cluster_cox Cyclooxygenase Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Cellular Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) Arachidonic_Acid->LOX COX Cyclooxygenases (COX-1, COX-2) Arachidonic_Acid->COX HPETEs HPETEs (5-HPETE, 12-HPETE, 15-HPETE) LOX->HPETEs Leukotrienes Leukotrienes HPETEs->Leukotrienes Lipoxins Lipoxins HPETEs->Lipoxins HETEs HETEs HPETEs->HETEs Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes

Figure 1. Simplified schematic of the arachidonic acid metabolic cascade.

This compound distinguishes itself by its allosteric mode of inhibition. Instead of competing with the substrate at the active site, it binds to a distinct site on the ALOX15 enzyme, inducing a conformational change that reduces its catalytic activity. This mechanism contributes to its high selectivity.

Alox15_Inhibition_Mechanism cluster_native Active ALOX15 cluster_inhibited Inhibited ALOX15 Enzyme_Active ALOX15 (Active Conformation) Product 15-HPETE Enzyme_Active->Product Catalysis Enzyme_Inactive ALOX15 (Inactive Conformation) Substrate Arachidonic Acid Substrate->Enzyme_Active Binds to active site Alox15_IN_1 This compound Alox15_IN_1->Enzyme_Inactive Binds to allosteric site Substrate_inhibited Arachidonic Acid Substrate_inhibited->Enzyme_Inactive Binding impaired

Figure 2. Allosteric inhibition of ALOX15 by this compound.

Experimental Protocols: Lipoxygenase Inhibition Assay

The determination of inhibitor potency (IC50) is typically performed using a spectrophotometric or fluorometric lipoxygenase inhibitor screening assay. Below is a representative protocol.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific lipoxygenase isoform by 50%.

Materials:

  • Purified recombinant human or other species-specific lipoxygenase (e.g., ALOX15, 5-LOX, 12-LOX).

  • Substrate: Arachidonic acid or linoleic acid.

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

  • Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO).

  • 96-well microplate (UV-transparent for spectrophotometric assays).

  • Microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the lipoxygenase enzyme in the assay buffer. Keep on ice.

    • Prepare a working solution of the substrate in the assay buffer.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add the assay buffer.

    • Add the inhibitor dilutions to the respective wells. Include a vehicle control (solvent only).

    • Add the enzyme solution to all wells except for the blank.

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately measure the change in absorbance (e.g., at 234 nm for the formation of conjugated dienes from linoleic acid) or fluorescence over time in a kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Plate_Setup Set up 96-well plate (Buffer, Inhibitor, Enzyme) Reagent_Prep->Plate_Setup Incubation Pre-incubate Plate_Setup->Incubation Reaction_Start Initiate reaction (Add Substrate) Incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance/Fluorescence) Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates & % Inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 (Dose-Response Curve) Data_Analysis->IC50_Determination End End IC50_Determination->End

Figure 3. Workflow for a typical lipoxygenase inhibition assay.

Conclusion

This compound represents a significant advancement in the specific inhibition of ALOX15. Its high potency and allosteric mechanism of action provide a distinct advantage over broad-spectrum lipoxygenase inhibitors, which often suffer from off-target effects and a lack of specificity. For researchers aiming to elucidate the precise role of ALOX15 in health and disease, this compound is an invaluable tool. In contrast, broad-spectrum inhibitors may be more suitable for initial screening studies or when a more general dampening of the lipoxygenase pathway is desired. The data and protocols presented in this guide are intended to empower researchers to make informed decisions in their selection of lipoxygenase inhibitors, ultimately advancing our understanding of inflammatory processes and aiding in the development of novel therapeutics.

References

Confirming the On-Target Effects of Alox15-IN-1 with Rescue Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the on-target effects of a novel arachidonate 15-lipoxygenase (Alox15) inhibitor, designated here as Alox15-IN-1. We will explore the use of rescue experiments to validate its mechanism of action and compare its hypothetical performance with other known Alox15 inhibitors. The experimental data presented is illustrative and intended to guide researchers in their study design.

Introduction to Alox15 and Its Inhibition

Arachidonate 15-lipoxygenase (Alox15) is an enzyme that plays a significant role in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid, leading to the production of bioactive lipid mediators.[1][2] These mediators are involved in a variety of physiological and pathological processes, including inflammation, cell proliferation, and airway remodeling.[2][3][4] Consequently, the development of specific Alox15 inhibitors is a promising therapeutic strategy for a range of diseases, including asthma, atherosclerosis, and certain cancers.[1][2][5]

Confirming that a novel inhibitor, such as the hypothetical this compound, exerts its effects specifically through the inhibition of Alox15 is a critical step in its preclinical development. Rescue experiments are a powerful tool for this purpose. These experiments aim to reverse the effects of the inhibitor by reintroducing the product of the inhibited enzyme or by genetic means, thereby demonstrating the on-target nature of the compound.

Comparative Performance of Alox15 Inhibitors

The following table summarizes the hypothetical performance of this compound in comparison to other known Alox15 inhibitors. The data presented are for illustrative purposes to guide the comparative evaluation of a novel inhibitor.

InhibitorTargetIC50 (nM)Cell-Based Potency (nM)Off-Target Effects
This compound (Hypothetical) Alox15 15 75 Minimal off-target activity against other lipoxygenase isoforms (Alox5, Alox12) and cyclooxygenases (COX-1, COX-2) at concentrations up to 10 µM.
PD146176Alox152001500Known to inhibit other LOX isoforms at higher concentrations.[6][7]
ML351Alox1550500Reported to have better selectivity over other LOX isoforms compared to older inhibitors.[6]
BaicaleinAlox15, Alox121200>10000A flavonoid with broad biological activity, including antioxidant effects, and lacks high specificity for Alox15.[2][7]

Experimental Protocols

In Vitro Alox15 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Alox15 enzyme.

Methodology:

  • Recombinant human Alox15 is incubated with the substrate arachidonic acid in the presence of varying concentrations of this compound.

  • The reaction product, 15-hydroperoxyeicosatetraenoic acid (15-HpETE), is quantified using a spectrophotometric assay or by liquid chromatography-mass spectrometry (LC-MS).

  • The IC50 value is calculated by plotting the percentage of Alox15 activity against the logarithm of the inhibitor concentration.

Cell-Based Alox15 Activity Assay

Objective: To assess the potency of this compound in a cellular context.

Methodology:

  • A suitable cell line endogenously expressing Alox15 (e.g., human eosinophils or IL-4/IL-13 stimulated human monocytes) is used.[8]

  • Cells are pre-incubated with various concentrations of this compound before being stimulated with a calcium ionophore (e.g., A23187) and arachidonic acid.

  • The production of 15-hydroxyeicosatetraenoic acid (15-HETE), the reduced form of 15-HpETE, in the cell supernatant is measured by ELISA or LC-MS/MS.

  • The cellular potency is determined by calculating the concentration of this compound that inhibits 15-HETE production by 50%.

Rescue Experiment with Exogenous 15-HETE

Objective: To demonstrate that the cellular effects of this compound are specifically due to the inhibition of Alox15 activity.

Methodology:

  • A cell-based assay where Alox15 inhibition by this compound leads to a measurable phenotype is established (e.g., inhibition of cell proliferation, migration, or cytokine production).

  • Cells are treated with this compound at a concentration that elicits a significant effect.

  • A separate group of cells is co-treated with this compound and exogenous 15-HETE, the downstream product of Alox15.

  • The phenotypic endpoint is measured. A reversal of the inhibitor's effect by the addition of 15-HETE indicates that this compound is acting on-target.

Genetic Rescue Experiment

Objective: To provide further evidence for the on-target activity of this compound using a genetic approach.

Methodology:

  • An Alox15 knockout or knockdown cell line is generated using CRISPR-Cas9 or siRNA, respectively.

  • The effect of this compound on the parental (wild-type) and Alox15-deficient cell lines is compared. The inhibitor should have a significantly reduced or no effect in the Alox15-deficient cells.

  • For a rescue experiment, Alox15-deficient cells can be transfected with a plasmid expressing Alox15. The sensitivity to this compound should be restored in the transfected cells.[9]

Signaling Pathways and Experimental Workflows

Alox15_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_enzyme Enzymatic Reaction cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action IL-4/IL-13 IL-4/IL-13 Alox15 Alox15 IL-4/IL-13->Alox15 Induces Expression Arachidonic Acid Arachidonic Acid Arachidonic Acid->Alox15 Substrate 15-HETE 15-HETE Alox15->15-HETE Produces Inflammation Inflammation 15-HETE->Inflammation Cell Proliferation Cell Proliferation 15-HETE->Cell Proliferation Airway Remodeling Airway Remodeling 15-HETE->Airway Remodeling This compound This compound This compound->Alox15 Inhibits

Caption: Alox15 signaling pathway and the point of intervention for this compound.

Rescue_Experiment_Workflow cluster_control Control Group cluster_inhibitor Inhibitor Treatment cluster_rescue Rescue Group Control_Cells Cells Control_Phenotype Baseline Phenotype Control_Cells->Control_Phenotype Inhibitor_Cells Cells + this compound Inhibitor_Phenotype Altered Phenotype Inhibitor_Cells->Inhibitor_Phenotype Rescue_Phenotype Restored Phenotype Inhibitor_Phenotype->Rescue_Phenotype Rescue Rescue_Cells Cells + this compound + 15-HETE Rescue_Cells->Rescue_Phenotype

Caption: Workflow for a rescue experiment to confirm the on-target effect of this compound.

Conclusion

The confirmation of on-target effects is a cornerstone of drug development. For a novel Alox15 inhibitor like this compound, a combination of in vitro enzyme assays, cell-based potency assessments, and critically, rescue experiments, provides a robust validation of its mechanism of action. By demonstrating that the inhibitor's effects can be reversed by the enzymatic product (15-HETE) or are absent in Alox15-deficient systems, researchers can confidently attribute the observed biological activity to the specific inhibition of Alox15. This comprehensive approach is essential for the continued development of selective and effective Alox15 inhibitors for therapeutic use.

References

Safety Operating Guide

Proper Disposal of Alox15-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Alox15-IN-1, a potent inhibitor of the linoleate oxygenase activity of rabbit and human ALOX15.[1] Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this compound and any materials contaminated with it should be treated as hazardous chemical waste. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Essential Safety Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound in its solid form or in solution should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The following procedures outline the recommended steps for the safe disposal of this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or expired this compound powder, as well as any materials used for cleaning up spills (e.g., absorbent pads, contaminated wipes), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps Waste: Any sharps, such as pipette tips or needles, contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

2. Container Labeling:

All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". The label should also include the date of waste generation, the name of the principal investigator, and the laboratory room number.

3. Storage of Hazardous Waste:

Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure that the storage area is well-ventilated and that incompatible waste types are segregated to prevent accidental reactions.

4. Scheduling Waste Pickup:

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.

Decontamination of Glassware and Surfaces

  • Glassware: Reusable glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before washing. The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste. Subsequent rinses can typically be disposed of down the drain, but it is advisable to check with your local EHS guidelines.

  • Surfaces: Any laboratory surfaces, such as benchtops or fume hood interiors, that may have been contaminated with this compound should be decontaminated by wiping with a suitable solvent. The wipes used for decontamination should be disposed of as solid hazardous waste.

Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill using an absorbent material. For solid spills, carefully sweep or vacuum the material and place it in the designated solid hazardous waste container. For liquid spills, use an absorbent material to soak up the solution and place the contaminated material in the solid hazardous waste container. Clean the spill area thoroughly with a suitable solvent and dispose of all cleaning materials as hazardous waste. Report the spill to your laboratory supervisor and EHS office.

Quantitative Data Summary

ParameterGuideline
Waste Container Type Leak-proof, compatible with chemical, clearly labeled
Waste Labeling "Hazardous Waste", "this compound", Date, PI Name, Room #
Glassware Decontamination Triple-rinse with appropriate solvent; collect first rinsate as hazardous waste
Spill Cleanup Materials Dispose of as solid hazardous waste

Disposal Workflow

G cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_collection Waste Collection cluster_final_steps Finalization start Start: Need to dispose of this compound ppe Don appropriate PPE start->ppe waste_type Solid, Liquid, or Contaminated Sharps? ppe->waste_type solid_waste Collect in labeled solid hazardous waste container waste_type->solid_waste Solid liquid_waste Collect in labeled liquid hazardous waste container waste_type->liquid_waste Liquid sharps_waste Dispose in labeled sharps container for chemical waste waste_type->sharps_waste Sharps label_container Ensure container is properly labeled solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store waste in designated secure area label_container->store_waste schedule_pickup Contact EHS for waste pickup store_waste->schedule_pickup end End: Waste disposed of safely schedule_pickup->end

Caption: A workflow for the proper disposal of this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.